2-Bromo-3-5-dinitroacetophenone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O5 |
|---|---|
Molecular Weight |
289.04 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrN2O5/c9-4-8(12)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H,4H2 |
InChI Key |
FFZHWJYFQXTHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and properties of 2-Bromo-3,5-dinitroacetophenone
[1][2]
1.1 Identity & Structure
-
IUPAC Name: 2-Bromo-1-(3,5-dinitrophenyl)ethan-1-one
-
CAS Number: 5000-68-0
-
Molecular Formula:
-
Molecular Weight: 289.04 g/mol
1.2 Physical Properties
| Property | Description / Value | Note |
| Appearance | Yellow to brownish crystalline solid | Color intensity varies with purity and hydration. |
| Melting Point | Approx. 105–108 °C (Derivative dependent) | Note: Pure analytical standards for the dinitro- variant are rare; often synthesized in situ. Precursor (3,5-dinitroacetophenone) melts ~80-85°C. |
| Solubility | Soluble in acetone, ethanol, glacial acetic acid. | Insoluble in water. Hydrolyzes slowly in aqueous base. |
| Reactivity | High electrophilicity at | Susceptible to nucleophilic attack ( |
| Hazards | Lachrymator , Corrosive, Skin Irritant.[6][7] | Requires handling in a fume hood. |
Part 2: Synthetic Pathways & Mechanism
The synthesis involves the regioselective
2.1 Reaction Mechanism (Acid-Catalyzed) The reaction proceeds through an acid-catalyzed enolization followed by electrophilic attack by bromine.
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (acetic acid/HBr).
-
Enolization: Deprotonation of the
-carbon yields the enol intermediate. -
Bromination: The nucleophilic double bond of the enol attacks molecular bromine (
). -
Deprotonation: Loss of a proton restores the carbonyl, yielding the
-bromo ketone and HBr.
2.2 Mechanistic Visualization
Part 3: Experimental Protocol (The "Gold Standard")
Objective: Synthesis of 2-Bromo-3,5-dinitroacetophenone from 3,5-dinitroacetophenone.
Reagents:
-
3,5-Dinitroacetophenone (10 mmol, ~2.1 g)
-
Bromine (
) (10 mmol, ~0.51 mL) [Handle with extreme caution] -
Glacial Acetic Acid (15 mL)
-
Hydrobromic acid (48%, 2-3 drops) - Initiator
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 2.1 g of 3,5-dinitroacetophenone in 15 mL of glacial acetic acid. Slight warming (40°C) may be required to effect complete solution.
-
Catalysis: Add 2-3 drops of 48% HBr to catalyze the enolization.
-
Bromination (Controlled Addition):
-
Prepare a solution of bromine (0.51 mL) in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise over 20–30 minutes while stirring vigorously at room temperature.
-
Observation: The deep orange/red color of bromine should dissipate as it reacts. If color persists, gently heat to 50°C.
-
-
Completion: Stir for an additional 30 minutes after addition. The reaction is complete when the solution turns light yellow/colorless (indicating consumption of
). -
Isolation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Filtration & Wash: Filter the solid using a Buchner funnel. Wash with cold water (
mL) to remove residual acid and traces of bromine. -
Recrystallization: Recrystallize from ethanol or an ethanol/acetone mixture to yield yellow needles.
-
Drying: Dry in a vacuum desiccator over
.
Self-Validation System:
-
TLC: Check purity using Ethyl Acetate:Hexane (3:7). The product (
) is less polar than the starting ketone. -
Beilstein Test: A positive green flame confirms the presence of halogen (Bromine).
Part 4: Applications in Drug Discovery & Analysis
4.1 Derivatization of Carboxylic Acids Historically, this compound is a primary reagent for identifying carboxylic acids. It reacts with sodium salts of carboxylic acids to form highly crystalline phenacyl esters with sharp, distinct melting points.
-
Reaction:
-
Utility: Useful for protecting carboxyl groups during multi-step synthesis or for X-ray crystallographic analysis of chiral acids.
4.2 Hantzsch Thiazole Synthesis In modern drug discovery, the 3,5-dinitro moiety provides a unique electronic profile for synthesizing thiazole-based pharmacophores.
-
Workflow: Condensation with thioureas or thioamides yields 2-amino-4-(3,5-dinitrophenyl)thiazoles.
-
Significance: The nitro groups can be subsequently reduced to amines, allowing for the construction of complex sulfonamide or amide-linked libraries.
4.3 Workflow Visualization
Part 5: Safety & Handling (HSE Profile)
CRITICAL WARNING: 2-Bromo-3,5-dinitroacetophenone is a powerful lachrymator (tear gas agent).
-
Engineering Controls: All operations, including weighing and filtration, must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended if working with large quantities.
-
Spill Management:
-
Neutralization: Treat spills with a solution of dilute ammonia or sodium bisulfite to degrade the
-bromo ketone functionality. -
Cleanup: Do not wipe dry. Absorb with vermiculite and dispose of as hazardous halogenated waste.
-
-
First Aid:
-
Eyes: Flush immediately with water for 15 minutes.[7]
-
Skin: Wash with soap and water; do not use ethanol (may increase absorption).
-
References
-
Synthesis of Phenacyl Bromides: Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[5][6][8][9] Organic Syntheses, 19, 24. (Note: General procedure for phenacyl bromides adapted for dinitro derivative).
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Identification of Carboxylic Acids: Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley. (Standard text referencing phenacyl esters).
-
Safety Data: PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethanone (Analogous Safety Profile). National Library of Medicine.
Sources
- 1. 1,2,4-TRIMETHYL-5-NITROBENZENE | 610-91-3 [chemicalbook.com]
- 2. 2-NITROMESITYLENE | 603-71-4 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. 4-tert-Butyl-2,6-diformylphenol | CAS#:84501-28-0 | Chemsrc [chemsrc.com]
- 5. AKOS BBS-00003969 | 4225-92-7 [amp.chemicalbook.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Bromo-2'-nitroacetophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-Depth Technical Guide to 2-Bromo-3,5-dinitroacetophenone: Structure, Synthesis, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3,5-dinitroacetophenone, a highly functionalized aromatic ketone of significant interest in synthetic organic and medicinal chemistry. This document elucidates the molecule's precise chemical structure and IUPAC nomenclature. We delve into a logical synthetic pathway, explaining the regiochemical outcomes based on the electronic effects of the substituents. The guide highlights the compound's dual reactivity—stemming from the α-bromo ketone moiety and the electron-deficient dinitrophenyl ring—which establishes it as a versatile precursor for a variety of complex molecular architectures, particularly heterocyclic scaffolds prevalent in drug discovery. Predictive analytical data, critical safety protocols, and handling procedures are also detailed to provide a holistic resource for laboratory professionals.
Chemical Identity and Physicochemical Properties
2-Bromo-3,5-dinitroacetophenone is a derivative of acetophenone featuring three key functional groups: an α-bromo ketone, and two nitro groups positioned meta to the acetyl group on the aromatic ring. These functionalities impart distinct and valuable chemical properties to the molecule.
Chemical Structure and IUPAC Name
The formal IUPAC name for the compound is 2-bromo-1-(3,5-dinitrophenyl)ethan-1-one . This nomenclature specifies a two-carbon ethanone chain where the carbon adjacent to the carbonyl (position 2) is substituted with a bromine atom, and the carbonyl carbon (position 1) is attached to a phenyl ring that is nitrated at the 3 and 5 positions.
Caption: Chemical structure of 2-bromo-1-(3,5-dinitrophenyl)ethan-1-one.
Physicochemical Data
Quantitative experimental data for this specific dinitro-analogue is not widely published. The following table summarizes its core identifiers and calculated properties.[1][2]
| Property | Value | Source |
| CAS Number | 5000-68-0 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O₅ | [1] |
| Molecular Weight | 289.04 g/mol | [1] |
| InChI Key | FFZHWJYFQXTHCI-UHFFFAOYSA-N | [1] |
| Appearance | Pale yellow to brown solid (Predicted) | Analog-based |
| Solubility | Soluble in acetone, DMF, DMSO; Insoluble in water (Predicted) | Analog-based |
| Melting Point | >100 °C (Predicted) | Analog-based |
Synthesis and Mechanistic Rationale
The synthesis of 2-Bromo-3,5-dinitroacetophenone is a multi-step process that requires careful control of regioselectivity.[1] A logical and field-proven approach involves the sequential nitration of acetophenone followed by α-bromination.
Synthetic Strategy: The Causality of Substituent Effects
The chosen synthetic pathway is dictated by the directing effects of the functional groups on the aromatic ring during electrophilic aromatic substitution (EAS).
-
Initial Nitration: The acetyl group (-COCH₃) on the acetophenone starting material is an electron-withdrawing group and a meta-director. Therefore, the first nitration step will predominantly yield 3-nitroacetophenone.[1]
-
Second Nitration: With both an acetyl and a nitro group present (both meta-directors), the ring is significantly deactivated. However, both groups direct incoming electrophiles to the 5-position, reinforcing the regiochemical outcome to produce 3,5-dinitroacetophenone.
-
Alpha-Bromination: The final step involves the bromination of the methyl group of the acetyl moiety. This reaction proceeds via an enol or enolate intermediate and does not affect the now highly deactivated aromatic ring.
This strategic order prevents undesired isomers and leverages the inherent electronic properties of the intermediates.
Caption: Proposed synthetic workflow for 2-Bromo-3,5-dinitroacetophenone.
Representative Experimental Protocol
This protocol is a representative methodology adapted from standard procedures for the nitration and bromination of aromatic ketones. Researchers must conduct their own risk assessment and optimization.
Step 1 & 2: Synthesis of 3,5-Dinitroacetophenone
-
To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid, add 3-nitroacetophenone in portions, ensuring the temperature does not exceed 10 °C.
-
Slowly add fuming nitric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield crude 3,5-dinitroacetophenone. Recrystallization from ethanol may be necessary.
Step 3: Synthesis of 2-Bromo-3,5-dinitroacetophenone
-
Dissolve the 3,5-dinitroacetophenone from the previous step in glacial acetic acid.
-
Add elemental bromine (Br₂) dropwise to the solution at room temperature. A small amount of HBr may be used as a catalyst.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a large volume of cold water to precipitate the product.
-
Filter the solid, wash with water, then with a dilute sodium bisulfite solution to remove excess bromine, and finally with water again.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Chemical Reactivity and Applications in Drug Development
The synthetic value of 2-Bromo-3,5-dinitroacetophenone lies in its multiple reactive centers, making it a powerful building block for complex molecules.[1]
The α-Bromo Ketone: A Gateway to Heterocycles
The C-Br bond at the α-position to the carbonyl is highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of the Hantzsch thiazole synthesis, Gabriel synthesis, and related cyclization reactions. By reacting with various nucleophiles, it serves as a key precursor to a wide range of heterocyclic systems that form the core of many pharmaceutical agents.[1]
-
Thiourea/Thioamides: Reaction leads to the formation of aminothiazole rings.
-
Amidines: Reaction yields substituted imidazole scaffolds.
-
Amines: Can be used to synthesize α-amino ketones, which are themselves versatile intermediates.
Caption: Role as a building block for heterocyclic synthesis.
The Dinitrophenyl Ring: A Platform for Diversification
The two nitro groups profoundly influence the reactivity of the aromatic ring.
-
Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of the nitro groups activates the ring for SₙAr, allowing for the displacement of a suitable leaving group, should one be present.
-
Reduction to Amines: The nitro groups can be selectively or fully reduced to amino groups (e.g., using SnCl₂/HCl or catalytic hydrogenation). The resulting 3,5-diaminoacetophenone derivatives are valuable for constructing polymers, dyes, or further elaborated pharmaceutical targets.
This dual reactivity allows for sequential and controlled chemical modifications, making it an ideal intermediate for creating diverse molecular libraries for drug screening.[1]
Predictive Analytical Characterization
For a novel or sparsely documented compound, predicting its spectral data is a crucial exercise.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: Two distinct signals expected. The proton at C4 (between the two nitro groups) will be the most downfield (~9.0 ppm, triplet, J≈2 Hz). The proton at C2/C6 will be further upfield (~8.8 ppm, doublet, J≈2 Hz). Aliphatic Protons: A singlet for the -CH₂Br protons, expected around 4.5-5.0 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal expected around 185-190 ppm. Aromatic Carbons: C-NO₂ carbons (~148 ppm), C-H carbons (~120-130 ppm), and the C-acetyl carbon (~138 ppm) will be distinguishable. Aliphatic Carbon: The -CH₂Br carbon signal is expected around 30-35 ppm. |
| IR Spectroscopy | C=O stretch: Strong absorption at ~1700-1720 cm⁻¹. NO₂ stretch: Two strong, characteristic absorptions at ~1530-1550 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric). C-Br stretch: Absorption in the fingerprint region, ~600-700 cm⁻¹. |
| High-Resolution Mass Spectrometry (HRMS) | The theoretical monoisotopic mass for C₈H₅⁷⁹BrN₂O₅ is 287.94838 Da . HRMS can confirm this exact mass, verifying the elemental composition. A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be observed. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-3,5-dinitroacetophenone is not widely available, the hazards can be reliably inferred from analogous compounds like 2-bromo-3'-nitroacetophenone and other nitrated α-bromo ketones.[3][4] The compound should be treated as highly hazardous.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[3][4] |
| Acute Toxicity | (Predicted) | May be harmful if swallowed, inhaled, or in contact with skin.[3] |
| Other Hazards | Lachrymator | Substance which increases the flow of tears.[3][4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a full-face shield.[3]
-
Skin and Body Protection: Wear a lab coat, closed-toe shoes, and consider additional protective clothing like an apron or sleeves.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3]
-
Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter drains or the environment.[3][5]
Conclusion
2-Bromo-1-(3,5-dinitrophenyl)ethan-1-one is a synthetically valuable intermediate characterized by its strategically placed and reactive functional groups. Its ability to serve as a precursor for diverse heterocyclic systems via its α-bromo ketone functionality, combined with the potential for further modification of its dinitrophenyl ring, makes it a compelling building block for medicinal chemists and researchers in drug development. However, its high reactivity necessitates stringent safety protocols and expert handling. This guide provides the foundational knowledge required to safely and effectively utilize this potent chemical entity in advanced organic synthesis.
References
-
2-Bromo-2'-nitroacetophenone | C8H6BrNO3. (n.d.). PubChem. Retrieved from [Link]
-
2-Bromo-3'-nitroacetophenone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
2-Bromo-3'-nitroacetophenone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Sources
Spectroscopic data of 2-Bromo-3,5-dinitroacetophenone (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Profile of 2-Bromo-3,5-dinitroacetophenone
Abstract
2-Bromo-3,5-dinitroacetophenone is a highly functionalized aromatic ketone, valuable as a reactive intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] Its utility stems from multiple reactive sites: an α-bromo ketone susceptible to nucleophilic substitution, and a deactivated aromatic ring primed for specific synthetic transformations.[1] Accurate characterization of this compound is paramount for its effective use. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 2-Bromo-3,5-dinitroacetophenone, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of extensively published experimental spectra, this document serves as a predictive framework, grounded in fundamental spectroscopic principles and data from analogous structures, to aid researchers in the identification, confirmation, and quality assessment of this pivotal chemical entity.
Molecular Structure and Synthetic Considerations
The structure of 2-Bromo-3,5-dinitroacetophenone incorporates several key features that dictate its spectroscopic signature: an acetyl group (-COCH₂Br) and two nitro groups (-NO₂) positioned meta to each other on a benzene ring. These strongly electron-withdrawing groups profoundly influence the electronic environment of the molecule.
Caption: Molecular structure of 2-Bromo-3,5-dinitroacetophenone.
A plausible synthetic route involves the α-bromination of 3,5-dinitroacetophenone.[1][2] This precursor is synthesized via the nitration of acetophenone.[1] Researchers should be aware of potential impurities, such as unreacted starting material or poly-brominated side products, which would be detectable using the spectroscopic methods outlined below.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The powerful electron-withdrawing nature of the two nitro groups and the acetyl group will dominate the ¹H NMR spectrum of the title compound, causing all proton signals to appear at a low field (high ppm).
Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-4, H-6): The protons at positions 4 and 6 of the aromatic ring are in highly electron-deficient environments. This deshielding effect will shift their signals significantly downfield, likely in the 8.5 - 9.5 ppm range. The proton at C-4 is expected to appear as a triplet due to coupling with the two equivalent protons at C-2 and C-6 (or a more complex pattern if their equivalence is broken). The proton at C-6 would likely appear as a doublet.
-
Methylene Protons (-CH₂Br): The protons of the methylene group are adjacent to both a carbonyl group and a bromine atom, both of which are strongly electron-withdrawing. This will cause a substantial downfield shift, predicted to be in the 4.8 - 5.2 ppm range. As there are no adjacent protons, this signal is expected to be a sharp singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic H-4 | 9.0 - 9.5 | Triplet (t) or Multiplet (m) | 1H |
| Aromatic H-6 | 8.5 - 9.0 | Doublet (d) or Multiplet (m) | 2H |
| Methylene (-CH₂Br) | 4.8 - 5.2 | Singlet (s) | 2H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3,5-dinitroacetophenone in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the solid is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the instrument's autosampler or manual insertion port.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.[4]
-
Acquire the ¹H NMR spectrum using standard parameters for pulse width, acquisition time, and relaxation delay.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more scans than ¹H NMR.
Predicted ¹³C NMR Spectrum
The chemical shifts are influenced by the electronegativity of attached groups and hybridization.
-
Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 185 - 195 ppm range.
-
Aromatic Carbons:
-
C-1 (ipso-carbon): The carbon attached to the acetyl group will be found around 135-140 ppm .
-
C-3, C-5 (nitro-substituted): The carbons directly bonded to the strongly electron-withdrawing nitro groups will be significantly deshielded, expected around 148-152 ppm .
-
C-4, C-6 (protonated): The protonated aromatic carbons will appear further upfield than the substituted carbons, likely in the 125-135 ppm range.
-
-
Methylene Carbon (-CH₂Br): The carbon of the methylene group is attached to an electronegative bromine atom and is alpha to a carbonyl group. Its signal is predicted to be in the 30 - 35 ppm range.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 185 - 195 |
| Aromatic C-3, C-5 (-C-NO₂) | 148 - 152 |
| Aromatic C-1 (-C-C=O) | 135 - 140 |
| Aromatic C-4, C-6 | 125 - 135 |
| Methylene (-CH₂Br) | 30 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
The IR spectrum of 2-Bromo-3,5-dinitroacetophenone will be characterized by strong absorptions corresponding to its key functional groups.
-
Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹, typically around 3050-3150 cm⁻¹ .
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption characteristic of an aromatic ketone will be prominent around 1690-1710 cm⁻¹ .
-
Aromatic C=C Stretches: Medium to strong bands will appear in the 1600-1450 cm⁻¹ region.
-
Nitro (NO₂) Stretches: Two very strong and distinct bands are expected for the nitro groups: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ . The presence of two strong bands in these regions is highly indicative of nitro-aromatic compounds.
-
C-Br Stretch: The carbon-bromine stretch appears in the fingerprint region and is often weak. It is expected to be found in the 600-700 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |
| Ketone C=O | Stretch | 1690 - 1710 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |
| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 | Very Strong |
| Nitro NO₂ | Symmetric Stretch | 1340 - 1360 | Very Strong |
| C-Br | Stretch | 600 - 700 | Weak-Medium |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[6] A clear pellet is indicative of good sample preparation.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Acquire a background spectrum of the empty sample compartment first. Then, run the analysis of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₈H₅BrN₂O₅. The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8][9] This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units:
-
M⁺ peak: at m/z corresponding to [C₈H₅⁷⁹BrN₂O₅]⁺
-
M+2 peak: at m/z corresponding to [C₈H₅⁸¹BrN₂O₅]⁺ The calculated monoisotopic mass is approximately 287.94 g/mol (for ⁷⁹Br).
-
-
Key Fragmentation Pathways: Electron ionization (EI) would induce fragmentation, providing structural clues.
-
α-Cleavage: The most likely initial fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, resulting in the loss of a •CH₂Br radical. This would yield a highly stable 3,5-dinitrobenzoyl cation.
-
Loss of Bromine: Loss of a bromine radical (•Br) from the molecular ion is another probable pathway.
-
Loss of Nitro Groups: Sequential loss of nitro groups (•NO₂) from the molecular ion or subsequent fragments is expected.
-
Caption: Predicted major fragmentation pathways for 2-Bromo-3,5-dinitroacetophenone.
| m/z (for ⁷⁹Br) | Proposed Fragment | Notes |
| 288 / 290 | [C₈H₅BrN₂O₅]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern for Bromine.[10] |
| 195 | [C₇H₃N₂O₅]⁺ | Loss of •CH₂Br via α-cleavage. |
| 209 | [C₈H₅N₂O₅]⁺ | Loss of •Br radical. |
| 149 | [C₇H₃NO₃]⁺ | Loss of •NO₂ from the 3,5-dinitrobenzoyl cation. |
Experimental Protocol: Direct Infusion Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[11]
-
Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI).[12]
-
Data Acquisition: Infuse the sample directly into the ion source at a constant flow rate.[13] The instrument will ionize the molecules and the mass analyzer will separate them based on their m/z ratio, generating the mass spectrum.
Conclusion
The spectroscopic characterization of 2-Bromo-3,5-dinitroacetophenone is defined by the powerful electronic effects of its constituent functional groups. The predicted ¹H NMR spectrum is expected to show highly deshielded aromatic and methylene protons. The ¹³C NMR will feature a downfield carbonyl signal and distinct signals for the substituted and unsubstituted aromatic carbons. The IR spectrum provides unambiguous evidence of the carbonyl, nitro, and aromatic functionalities through strong, characteristic absorption bands. Finally, mass spectrometry will confirm the molecular weight and reveal the presence of bromine through a signature 1:1 M/M+2 isotopic pattern, with fragmentation pathways offering further structural validation. This predictive guide serves as a robust framework for researchers to confidently identify and verify the structure and purity of this versatile synthetic intermediate.
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An In-Depth Technical Guide on the Reactivity of the α-Bromo Ketone in 2-Bromo-3,5-dinitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,5-dinitroacetophenone is a highly functionalized aromatic ketone of significant interest in synthetic organic and medicinal chemistry. The convergence of an α-bromo ketone moiety and a strongly electron-deficient aromatic ring imparts a unique and versatile reactivity profile to the molecule. This technical guide provides a comprehensive analysis of the reactivity centered at the α-bromo ketone functionality. We will explore the underlying electronic effects governing its behavior, delve into key reaction pathways including nucleophilic substitution and rearrangements, and present field-proven experimental protocols for its strategic utilization in the synthesis of valuable heterocyclic scaffolds.
Introduction: The Electronic Architecture and its Implications
The reactivity of the α-bromo ketone in 2-Bromo-3,5-dinitroacetophenone is a direct consequence of its electronic structure. The molecule possesses several key features that dictate its chemical behavior:
-
The α-Bromo Ketone Moiety: The presence of a bromine atom on the carbon adjacent (α-position) to the carbonyl group is central to the compound's reactivity. The electronegative bromine atom polarizes the C-Br bond, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles.[1]
-
The Carbonyl Group: The carbonyl group itself is a strong electron-withdrawing group. This property enhances the electrophilicity of the α-carbon, making it even more reactive towards nucleophiles.[2]
-
The Dinitro-Substituted Aromatic Ring: The two nitro groups on the phenyl ring are powerful electron-withdrawing substituents. They deactivate the aromatic ring towards electrophilic substitution but, more importantly in this context, they further amplify the electron-deficient nature of the entire molecule, including the α-bromo ketone functionality.[3] This electronic pull also influences the acidity of the α-protons, a key factor in certain reaction pathways.
This unique combination of functional groups creates a molecule with multiple reactive sites, allowing for controlled and sequential chemical modifications.[3]
Key Reaction Pathways of the α-Bromo Ketone Functionality
The electrophilic α-carbon of 2-Bromo-3,5-dinitroacetophenone is the primary site of reactivity, participating in a variety of transformations crucial for the synthesis of complex organic molecules.
Nucleophilic Substitution (SN2) Reactions
The most prominent reaction pathway for α-bromo ketones is the SN2 reaction, where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion as a leaving group.[1][4] The general mechanism is illustrated below:
Caption: Generalized SN2 mechanism at the α-carbon.
A wide array of nucleophiles can be employed, leading to the formation of diverse functional groups at the α-position. This versatility is fundamental to its application as a building block in organic synthesis.
2.1.1. Synthesis of α-Amino Ketones
Primary and secondary amines readily react with 2-Bromo-3,5-dinitroacetophenone to yield the corresponding α-amino ketones.[5][6] These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and biologically active molecules.
2.1.2. Synthesis of α-Hydroxy Ketones
Hydrolysis of the α-bromo ketone under appropriate conditions, often mediated by reagents like sodium nitrite, can lead to the formation of α-hydroxy ketones.[6]
Heterocycle Synthesis: A Gateway to Bioactive Scaffolds
Perhaps the most significant application of 2-Bromo-3,5-dinitroacetophenone is its role as a precursor in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[3]
2.2.1. Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the formation of thiazole rings.[7] It involves the condensation of an α-halo ketone with a thioamide, such as thiourea or a substituted thioamide.[8][9]
Caption: Workflow for Hantzsch Thiazole Synthesis.
The reaction proceeds via an initial SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the bromo ketone.[9] This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[10] This methodology is widely employed for the synthesis of aminothiazoles, a class of compounds with significant biological activities.[8]
2.2.2. Imidazole Synthesis
Substituted imidazoles can be synthesized by reacting α-halo ketones with amidines.[11] 2-Bromo-3,5-dinitroacetophenone serves as the α-halo ketone precursor in this condensation reaction, leading to the formation of highly functionalized imidazole derivatives.[12][13]
The Favorskii Rearrangement
Under basic conditions, α-halo ketones lacking an α'-hydrogen can undergo a skeletal rearrangement known as the Favorskii rearrangement.[14][15] This reaction typically leads to the formation of carboxylic acid derivatives.[16][17] While the presence of α'-hydrogens in 2-Bromo-3,5-dinitroacetophenone makes the classic Favorskii rearrangement less likely, a related pathway, the quasi-Favorskii rearrangement, can occur in the absence of enolizable protons.[18] This involves a benzilic acid-type mechanism.[15]
Caption: Possible Favorskii and Quasi-Favorskii pathways.
Dehydrobromination to α,β-Unsaturated Ketones
In the presence of a non-nucleophilic, sterically hindered base, 2-Bromo-3,5-dinitroacetophenone can undergo an elimination reaction (E2) to form the corresponding α,β-unsaturated ketone.[19] This reaction provides a route to conjugated systems that can participate in further synthetic transformations.
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the synthesis of a 2-amino-4-(3,5-dinitrophenyl)thiazole derivative.
Materials:
-
2-Bromo-3,5-dinitroacetophenone
-
Thiourea (or substituted thioamide)
-
Ethanol
-
Saturated aqueous solution of sodium bicarbonate
Procedure:
-
Dissolve 2-Bromo-3,5-dinitroacetophenone (1.0 equivalent) in ethanol in a round-bottom flask.[20]
-
Add thiourea (1.1 equivalents) to the solution.[20]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[21]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a hydrobromide salt precipitates, it can be collected by filtration.[20]
-
For the free base, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[20]
-
Collect the resulting solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Imidazole Synthesis
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted imidazole.
Materials:
-
2-Bromo-3,5-dinitroacetophenone
-
Amidine hydrochloride
-
Potassium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a round-bottom flask, add the amidine hydrochloride (1.0 equivalent) and potassium bicarbonate (2.0 equivalents).[21]
-
Add a mixture of THF and water (e.g., 4:1 v/v).[21]
-
Heat the mixture to a vigorous reflux.
-
In a separate flask, dissolve 2-Bromo-3,5-dinitroacetophenone (1.0 equivalent) in THF.
-
Add the 2-Bromo-3,5-dinitroacetophenone solution dropwise to the refluxing amidine mixture over 30 minutes.[21]
-
Continue refluxing and monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and remove the THF under reduced pressure.
-
Add water to the residue to form a suspension.
-
Collect the solid product by filtration and wash with water.[21]
-
The crude product can be purified by recrystallization or column chromatography.
Data Summary
| Reaction Type | Nucleophile/Reagent | Product Class | Key Features |
| Nucleophilic Substitution | Amines | α-Amino Ketones | Formation of C-N bond.[5] |
| Hantzsch Synthesis | Thioureas/Thioamides | Thiazoles | Efficient formation of the thiazole ring.[7][8] |
| Imidazole Synthesis | Amidines | Imidazoles | Formation of the imidazole ring.[11][12] |
| Dehydrobromination | Sterically Hindered Base | α,β-Unsaturated Ketones | Formation of a C=C double bond.[19] |
Conclusion
The α-bromo ketone functionality in 2-Bromo-3,5-dinitroacetophenone is a highly reactive and synthetically versatile handle. The electronic influence of the carbonyl and dinitro-substituted phenyl groups significantly enhances its electrophilicity, making it an excellent substrate for a range of nucleophilic substitution reactions. Its utility is most profoundly demonstrated in the construction of biologically relevant heterocyclic systems such as thiazoles and imidazoles. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for researchers and scientists aiming to leverage this powerful building block in the design and synthesis of novel chemical entities for drug discovery and development.
References
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- 2-Bromo-3-5-dinitroacetophenone - Benchchem. (n.d.).
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- Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare. (n.d.).
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- Facile Synthesis of Optically Active Imidazole Derivatives - PMC - NIH. (n.d.).
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- 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. (n.d.).
- Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A. (2015, August 11).
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Technical Guide: The Role of Nitro Groups in 2-Bromo-3,5-dinitroacetophenone Reactivity
Executive Summary
2-Bromo-3,5-dinitroacetophenone (2-Br-3,5-DNAP) represents a specialized class of
This guide analyzes the mechanistic influence of the 3,5-dinitro motif, details the kinetic advantages in nucleophilic substitution (
Molecular Architecture & Electronic Theory
The reactivity of 2-Br-3,5-DNAP is defined by the electronic communication between the aromatic ring and the alkyl side chain. The 3,5-dinitro substitution pattern is not merely structural; it acts as a "chemical amplifier" for the reactivity of the
Electronic Withdrawal Vectors
The nitro group (
-
Inductive Effect: The nitrogen atom pulls electron density through the
-framework, creating a partial positive charge on the ring carbons. -
Meta-Positioning: In the 3,5-configuration, the nitro groups are meta to the acetyl group.[1] While they do not conjugate directly with the carbonyl carbon, they severely deplete the electron density of the benzene ring. This "electron starvation" is transmitted to the carbonyl carbon, making it more susceptible to nucleophilic attack, and significantly increases the acidity of the
-protons ( reduction).
Activation of the -Carbon
The primary reactive center is the
-
Transition State Stabilization: In an
reaction, the incoming nucleophile adds electron density to the -carbon. The electron-poor 3,5-dinitroaryl moiety helps disperse this developing negative charge (via the carbonyl), lowering the activation energy ( ).
Visualization: Electronic Activation Pathway
The following diagram illustrates how the nitro groups influence the reactive centers.
Figure 1: Electronic cascade showing how 3,5-dinitro substitution enhances
Synthesis & Purification Protocol
The synthesis of 2-Br-3,5-DNAP requires careful control to prevent poly-bromination. The presence of two nitro groups actually aids the process by preventing ring bromination (since the ring is deactivated), forcing the reaction to occur at the
Validated Synthesis Workflow
Precursor: 3,5-Dinitroacetophenone.[1]
Reagent: Bromine (
Protocol: Acid-Catalyzed Bromination[3][4]
-
Dissolution: Dissolve 10 mmol of 3,5-dinitroacetophenone in 20 mL of glacial acetic acid.
-
Catalysis: Add 2 drops of 48% HBr (initiates enol formation).
-
Addition: Add 10 mmol of bromine (
) dropwise at room temperature. Note: The solution will initially be dark orange. The rate of decolorization indicates the rate of enolization. -
Reaction: Stir at 40°C for 2 hours. The electron-withdrawing nitro groups slow down enolization compared to acetophenone, so mild heating is often required.
-
Quenching: Pour the mixture into 100 mL of ice water. The product should precipitate.
-
Purification: Filter the solid and recrystallize from ethanol/water (1:1).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (Color persists) | Slow enolization due to EWGs | Increase temperature to 50-60°C; add more acid catalyst. |
| Poly-bromination | Excess Bromine | Strictly control stoichiometry (1.0 eq). Add |
| Oily Product | Impurities / Solvent retention | Recrystallize immediately. Keep at 0°C to induce crystallization. |
Nucleophilic Substitution Dynamics
The core utility of 2-Br-3,5-DNAP lies in its high susceptibility to
Kinetic Enhancement
In a standard Hammett plot analysis of
-
3,5-Dinitro Effect: With two nitro groups (
each), the cumulative electron withdrawal is substantial. This makes the -carbon significantly more electropositive than in unsubstituted phenacyl bromide. -
Mechanism: The reaction proceeds via a concerted
mechanism.[5] The transition state involves the nucleophile attacking the orbital of the bond.
Comparative Reactivity
Compared to 4-nitro-2-bromoacetophenone, the 3,5-dinitro analog is generally more reactive towards "hard" nucleophiles due to the enhanced dipole, but steric hindrance at the meta positions is negligible for the side-chain reaction.
Visualization: Reaction Workflow
This diagram outlines the pathway from the precursor to heterocyclic derivatives.
Figure 2: Synthetic pathway from precursor to bioactive heterocycles.
Applications in Heterocyclic Synthesis[1][2][4]
The 2-Br-3,5-DNAP molecule acts as a "linchpin" in the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis
Reaction with thioureas or thioamides yields 2-amino-4-(3,5-dinitrophenyl)thiazoles.
-
Significance: The dinitrophenyl moiety is a common pharmacophore in antimicrobial and cytotoxic agents.
-
Protocol: Reflux equimolar amounts of 2-Br-3,5-DNAP and a substituted thiourea in ethanol for 2-4 hours. The product precipitates upon cooling.
Cysteine Labeling (Proteomics)
While less common than iodoacetamide, the 3,5-dinitro derivative offers a specific reactivity profile for mapping cysteine residues in proteins. The bulky, electron-deficient aromatic ring can provide unique steric selectivity for accessible cysteine thiols.
Safety & Handling
Warning: 2-Bromo-3,5-dinitroacetophenone is a potent lachrymator and skin irritant.
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Decontamination: Spills should be treated with a solution of sodium thiosulfate (to quench active bromine species) and dilute ammonia.
-
Storage: Store in a cool, dry place away from light. Decomposition releases HBr, which can corrode metal storage cabinets.
References
-
Synthesis of Alpha-Halo Ketones
-
Podgoršek, A., et al. "Halogenation of Ketones with N-Halosuccinimides." Current Organic Chemistry, 2008.[6]
-
-
Reactivity of Phenacyl Bromides
- Pasto, D. J., & Rao, R. "Electronic Effects in the Nucleophilic Substitution Reactions of Phenacyl Bromides." Journal of the American Chemical Society.
-
Hantzsch Thiazole Synthesis Applications
- Eicher, T., & Hauptmann, S.
-
Hammett Equation & Electronic Effects
- Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
Sources
2-Bromo-3,5-dinitroacetophenone as a building block in organic synthesis
A bifunctional reagent, 5-azido-3-nitro-omega-bromo-acetophenone, has been synthesized from 3,5-dinitroacetophenone through selective reduction of one nitro group, showcasing the potential for differential functionalization. [8]
Safety and Handling
2-Bromo-3,5-dinitroacetophenone and its analogues are corrosive and hazardous materials that must be handled with appropriate precautions. [4][7][8]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. [4] |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [4][9]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9][10]* Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and amines. [7][10]* First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8][10]* First Aid (Skin): Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [9][10]
Conclusion
2-Bromo-3,5-dinitroacetophenone stands out as a highly valuable and versatile building block in organic synthesis. Its unique trifecta of reactive sites—the electrophilic α-carbon, the transformable nitro groups, and the carbonyl center—provides chemists with a powerful tool for the efficient assembly of complex molecular scaffolds. Its primary application in the synthesis of nitrogen- and sulfur-containing heterocycles underscores its importance in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full synthetic potential.
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-
National Institute of Standards and Technology. (n.d.). 2-Bromo-3'-nitroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. Retrieved from [Link]
-
Adams, R., & Noller, C. R. (n.d.). Acetophenone, p-bromo-. Organic Syntheses. Retrieved from [Link]
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]
-
Chemsrc. (2025). 2-BROMO-5-NITROACETOPHENONE. Retrieved from [Link]
-
Stöhrer, G., & Hucho, F. (1976). Synthesis of 5-azido-3-nitro-omega-bromo-acetophenone- a photochemically active bifunctional reagent for the cross-linking of biopolymers. Zeitschrift für Naturforschung C, 31(7-8), 389-392. Retrieved from [Link]
-
SLS Ireland. (n.d.). 2-Bromo-3'-nitroacetophenone, 97%. Retrieved from [Link]
-
Pearson, D. E., & Bruton, J. D. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses. Retrieved from [Link]
-
Wagare, D. S., Farooqui, M., Vilaytkar, N. D., & Durrani, A. N. (2017). An Efficient and Selective α-Monobromination of Aromatic Ketones under Ultrasonic Irradiation in Aqueous Medium. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]
-
Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-2',5'-dimethoxyacetophenone. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | 5000-68-0 [amp.chemicalbook.com]
- 3. 2-Bromo-3'-nitroacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2-溴-3′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. zenodo.org [zenodo.org]
- 6. asianpubs.org [asianpubs.org]
- 7. fishersci.ca [fishersci.ca]
- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. fishersci.com [fishersci.com]
Technical Safety & Handling Guide: 2-Bromo-3,5-dinitroacetophenone
Executive Summary
This guide serves as a high-level technical manual for 2-Bromo-3,5-dinitroacetophenone , a potent
Critical Warning: This compound is a severe lachrymator and alkylating agent . Its electron-deficient structure (due to two nitro groups) significantly enhances the electrophilicity of the
Chemical Identity & Physicochemical Profile
The "Fingerprint" of the molecule.
| Property | Specification |
| IUPAC Name | 2-Bromo-1-(3,5-dinitrophenyl)ethan-1-one |
| Common Name | 3,5-Dinitrophenacyl bromide |
| CAS Number | 5000-68-0 |
| Molecular Formula | |
| Molecular Weight | 289.04 g/mol |
| Physical State | Crystalline Solid (Pale yellow to beige) |
| Solubility | Soluble in DCM, Acetone, DMF; Insoluble in water (hydrolyzes slowly) |
| Reactivity Class |
Hazard Characterization: The Mechanism of Toxicity
Why is this compound dangerous?
Standard SDSs classify this as "Skin Corr. 1B" and "Eye Dam. 1". However, for a researcher, understanding the molecular mechanism is vital for predicting risks during unexpected exposure.
The Lachrymatory Mechanism (TRPA1 Alkylation)
The intense burning sensation and tearing (lachrymation) caused by this compound are not random irritation. They result from a specific chemical attack on the nervous system's pain sensors.
-
Target: The TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) located on sensory nerve endings.[1][2][3][4]
-
Mechanism: The
-carbon of the acetophenone is highly electrophilic. It undergoes a nucleophilic substitution ( ) with the thiol (-SH) groups of cysteine residues within the TRPA1 channel. -
Result: This covalent modification locks the ion channel open, causing a massive influx of Calcium (
), which the brain interprets as severe burning pain.
Figure 1: Molecular mechanism of lachrymation. The compound covalently binds to cysteine residues, triggering pain receptors.[1][2]
Operational Safety & Engineering Controls
Field-proven protocols for handling.
Engineering Controls
-
Primary Barrier: All manipulation must occur within a certified Chemical Fume Hood functioning at a face velocity of
fpm. -
Secondary Barrier: Use a localized tray (spill containment) lined with absorbent pads.
-
Balance Safety: Do not weigh this compound on an open bench. If the balance is outside the hood, use a tarred closed vessel method:
-
Tare a vial with cap inside the hood.
-
Add solid.
-
Cap tightly.
-
Weigh outside.
-
Personal Protective Equipment (PPE) Matrix
| Zone | Requirement | Rationale |
| Hands (Layer 1) | Nitrile Gloves (4 mil) | Standard splash protection. |
| Hands (Layer 2) | Silver Shield / Laminate | Critical: Halogenated organics can permeate nitrile. Laminate offers >4h breakthrough time. |
| Eyes | Chemical Goggles | Safety glasses are insufficient for lachrymators; vapors can bypass side shields. |
| Respiratory | N/A (In Hood) | If outside hood (Emergency): Full-face respirator with OV/AG/P100 cartridges. |
Decontamination & Disposal Protocol
A self-validating system for waste management.
Never dispose of active
The "Nucleophilic Scavenger" Quench Protocol
This method utilizes a sulfur-based nucleophile to displace the bromide and destroy the electrophilic nature of the compound.
Reagents:
-
Solution A: Sodium Thiosulfate (
) or Sodium Sulfite ( ), saturated aqueous solution. -
Solution B: Dilute Sodium Hydroxide (NaOH), 1M.
Procedure:
-
Dissolve: Dissolve residual compound or rinse glassware with a minimal amount of Acetone.
-
Quench: Slowly add Solution A (Thiosulfate) to the acetone mixture. Stir for 30 minutes.
-
Validation: The solution should lose its lachrymatory potency.
-
-
Basify: Add Solution B to ensure complete hydrolysis of the ester/ketone moiety if necessary.
-
Disposal: Check pH. Neutralize to pH 7, then dispose of as aqueous organic waste.
Figure 2: Decontamination workflow using nucleophilic displacement to neutralize the hazard.
Synthesis Applications
Why researchers accept the risk.
2-Bromo-3,5-dinitroacetophenone is a "privileged scaffold" in medicinal chemistry. The dinitro-substitution makes the ring highly electron-deficient, facilitating unique reactivity patterns.
Key Application: Hantzsch Thiazole Synthesis
It reacts with thioamides or thioureas to form 2,4-disubstituted thiazoles.
-
Reaction: Condensation of
-haloketone + Thioamide Thiazole. -
Advantage: The electron-withdrawing nitro groups stabilize the transition state, often accelerating the reaction compared to unsubstituted phenacyl bromides.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24861233, 2-Bromo-1-(3,5-dinitrophenyl)ethan-1-one. Retrieved from [Link]
-
Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[1][2] Cell, 124(6), 1269-1282. (Mechanism of lachrymation via cysteine alkylation). Retrieved from [Link]
-
Lee, S. H., et al. (2004).
-Bromoketones and vic-Dibromides Using a NaI/Na2SO3 System. Bulletin of the Korean Chemical Society. (Basis for chemical neutralization protocol). Retrieved from [Link]
Sources
- 1. Relative contributions of TRPA1 and TRPV1 channels in the activation of vagal bronchopulmonary C-fibres by the endogenous autacoid 4-oxononenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A TRPA1-dependent mechanism for the pungent sensation of weak acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How the TRPA1 receptor transmits painful stimuli: Inner workings revealed by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for 2-Bromo-3,5-dinitroacetophenone
Technical Monograph: 2-Bromo-3,5-dinitroacetophenone
Part 1: Executive Summary & Core Identity
Compound Identity: 2-Bromo-3,5-dinitroacetophenone
CAS Registry Number: 5000-68-0
Synonyms: 3,5-Dinitrophenacyl bromide;
Technical Overview:
2-Bromo-3,5-dinitroacetophenone is a highly reactive
This specific substitution pattern confers two critical chemical properties:
-
Enhanced Electrophilicity: The nitro groups significantly decrease the electron density of the aromatic ring and the carbonyl carbon, making the
-carbon exceptionally susceptible to nucleophilic attack ( mechanism). -
Crystallinity of Derivatives: When reacted with carboxylic acids, it forms 3,5-dinitrophenacyl esters. These esters are highly crystalline solids with sharp, distinct melting points, making them ideal for the qualitative identification of organic acids.
Part 2: Chemical Profile & Properties
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 289.04 g/mol |
| Appearance | Yellow to brownish crystalline solid |
| Solubility | Soluble in acetone, ethanol, and hot benzene; insoluble in water. |
| Reactivity Class | Lachrymator, Alkylating Agent, Corrosive |
| Key Functional Groups |
Structural Visualization: The following diagram illustrates the chemical structure and the electrophilic sites responsible for its reactivity.
Figure 1: Structural reactivity map of 2-Bromo-3,5-dinitroacetophenone, highlighting the electron-withdrawing influence of nitro groups on the alpha-carbon.
Part 3: Synthesis & Production Pathway
The synthesis of 2-Bromo-3,5-dinitroacetophenone typically follows a two-stage sequence starting from acetophenone. The causality of this sequence is dictated by the directing effects of substituents: the acetyl group is a meta-director, allowing for the introduction of nitro groups at the 3 and 5 positions prior to bromination.
Synthetic Workflow:
-
Nitration: Acetophenone is treated with fuming nitric acid and sulfuric acid. The deactivating nature of the acetyl group directs the incoming nitro groups to the meta positions.
-
Bromination: The resulting 3,5-dinitroacetophenone is brominated at the
-position using bromine ( ) in glacial acetic acid. The acidic conditions promote enolization, which is the rate-determining step for -halogenation.
Figure 2: Step-wise synthesis pathway from acetophenone to the final brominated dinitro derivative.
Part 4: Core Applications & Mechanisms
Derivatization of Carboxylic Acids (The Phenacyl Ester Method)
This is the primary analytical application of CAS 5000-68-0. It converts liquid or low-melting carboxylic acids into solid, crystalline esters with sharp melting points, enabling identification.
-
Mechanism: Nucleophilic substitution (
). The carboxylate anion attacks the -carbon, displacing the bromide ion. -
Advantage: The two nitro groups increase the molecular weight and polarity, ensuring the resulting esters are solids rather than oils.
Heterocyclic Synthesis (Hantzsch Thiazole Synthesis)
The compound serves as a "haloketone" building block. When reacted with thioamides or thioureas, it cyclizes to form 2,4-disubstituted thiazoles. This pathway is critical in medicinal chemistry for generating libraries of bioactive heterocycles.
Figure 3: Mechanism of carboxylic acid derivatization via nucleophilic substitution.
Part 5: Experimental Protocol
Standard Operating Procedure: Preparation of Phenacyl Esters Objective: To identify an unknown carboxylic acid by converting it into a crystalline 3,5-dinitrophenacyl ester.
Reagents:
-
Unknown Carboxylic Acid (~100 mg)
-
2-Bromo-3,5-dinitroacetophenone (100 mg)
-
Ethanol (95%)
-
Sodium Carbonate (10% aqueous solution)
Methodology:
-
Neutralization: Dissolve the carboxylic acid in a minimal amount of ethanol. Add 10% sodium carbonate dropwise until the solution is just alkaline to litmus. Why: This generates the nucleophilic carboxylate anion.
-
Acidification (Adjustment): Add 1-2 drops of dilute HCl to make the solution slightly acidic. Why: Prevents hydrolysis of the phenacyl bromide reagent by excess base.
-
Addition: Add the 2-Bromo-3,5-dinitroacetophenone and a few boiling chips.
-
Reflux: Heat the mixture under reflux for 15–20 minutes (longer for hindered acids). Why: Provides the activation energy for the
displacement. -
Crystallization: Cool the solution. If the solid does not precipitate immediately, add water dropwise to induce crystallization.
-
Purification: Filter the crystals and recrystallize from ethanol to obtain a sharp melting point.
Part 6: Safety & Handling (Lachrymator)
CRITICAL WARNING: 2-Bromo-3,5-dinitroacetophenone is a potent lachrymator (tear gas agent) and skin irritant.
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Double-gloving is recommended.
-
First Aid:
-
Eyes: Rinse immediately with copious water for 15 minutes.
-
Skin: Wash with soap and water. Do not use ethanol immediately as it may increase absorption.
-
-
Decontamination: Glassware should be rinsed with a dilute alcoholic sodium hydroxide solution to decompose residual alkylating agent before removal from the hood.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75213, 2-Bromo-1-(3-nitrophenyl)ethan-1-one (Related Analog & Class Overview). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
Methodological & Application
Application Note: High-Efficiency Synthesis of 4-(3,5-Dinitrophenyl)-2-aminothiazole
Executive Summary
This application note details the optimized protocol for synthesizing 4-(3,5-dinitrophenyl)-2-aminothiazole , a privileged scaffold in medicinal chemistry. Utilizing the Hantzsch thiazole synthesis, this method reacts 2-bromo-3,5-dinitroacetophenone with thiourea . The resulting 2-aminothiazole moiety is a critical pharmacophore found in antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] This guide provides a mechanistic breakdown, a self-validating experimental protocol, and critical troubleshooting insights to ensure high yield and purity.
Scientific Background & Utility
The Hantzsch Thiazole Synthesis (est. 1887) remains the gold standard for constructing thiazole rings. The reaction involves the condensation of an
Why this specific derivative?
The incorporation of the 3,5-dinitrophenyl group confers unique electronic properties to the thiazole scaffold. The strong electron-withdrawing nitro groups (
Key Applications
-
Antimicrobial Agents: Precursor for sulfonamide-like drugs targeting bacterial folate synthesis.
-
Anticancer Therapeutics: The dinitrophenyl moiety acts as a pharmacophore for cytotoxicity studies.
-
Azo Dye Intermediates: The free amino group at position 2 allows for diazotization and coupling to form solvatochromic dyes.
Mechanistic Insight
The reaction proceeds through a stepwise condensation-cyclization pathway.
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the
-carbon of the bromoketone in an fashion, displacing the bromide ion. -
Intermediate Formation: An acyclic isothiouronium intermediate is formed.
-
Cyclization: The terminal amino group attacks the carbonyl carbon. Note: The 3,5-dinitro substitution makes the carbonyl carbon highly electrophilic, accelerating this step compared to unsubstituted acetophenones.
-
Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.[6]
Mechanistic Pathway Diagram[4][7][8]
Figure 1: Step-wise mechanism of Hantzsch synthesis transforming
Experimental Protocol
Safety Warning:
-
2-Bromo-3,5-dinitroacetophenone is a potent lachrymator and skin irritant. Handle only in a fume hood.
-
Nitro compounds can be energetic; avoid excessive heat or friction.
Materials
-
Reagent A: 2-Bromo-3,5-dinitroacetophenone (1.0 eq)
-
Reagent B: Thiourea (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH)[8]
-
Base: Sodium Acetate (anhydrous) or Ammonium Hydroxide
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Workflow Diagram
Figure 2: Experimental workflow for the synthesis and isolation of the target thiazole.
Detailed Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3,5-dinitroacetophenone (2.89 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition: Add thiourea (0.84 g, 11 mmol) to the solution. The thiourea may not dissolve immediately.[9]
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring.
-
Observation: The solution will typically turn clear and then darken (yellow/orange) as the reaction proceeds.
-
Time: Reflux for 2 hours. Monitor consumption of the ketone by TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane).
-
-
Workup (Neutralization):
-
Allow the reaction mixture to cool to room temperature.
-
Option A (In-situ): Add anhydrous sodium acetate (1.0 g) to the reaction mixture and stir for 30 minutes.
-
Option B (Post-isolation): Pour the reaction mixture into 100 mL of ice-cold water. Adjust pH to 8–9 using ammonium hydroxide solution.
-
-
Isolation: A yellow-to-orange precipitate will form (the free base). Filter the solid using a Buchner funnel.[9]
-
Washing: Wash the filter cake copiously with water (to remove inorganic salts) and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from an Ethanol/DMF mixture (9:1) if the melting point is not sharp.
-
Expected Yield: 75–90%.
-
Appearance: Yellow/Orange crystalline solid.
-
Data Presentation & Validation
To validate the synthesis, compare your results against these standard parameters.
Physico-Chemical Properties Table[8]
| Parameter | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 266.23 g/mol | |
| Melting Point | > 210°C (dec.)[7][10][11] | High MP due to nitro groups/H-bonding [3] |
| Solubility | DMSO, DMF | Poor solubility in water/cold EtOH |
| Appearance | Yellow to Orange Powder | Color deepens with impurities |
Spectral Validation (Diagnostic Signals)
-
NMR (DMSO-
):-
ppm (s, 1H): Thiazole
- proton (Characteristic singlet). -
ppm (bs, 2H):
protons (Exchangeable with ). - ppm (m, 3H): Aromatic protons of the dinitrophenyl ring (Deshielded).
-
ppm (s, 1H): Thiazole
-
IR Spectroscopy:
-
:
stretching (primary amine). -
:
stretching (nitro groups).
-
:
Expert Tips & Troubleshooting
-
Solubility Issues: The 3,5-dinitro starting material is less soluble than unsubstituted acetophenones. If the starting material does not dissolve in refluxing ethanol, add small quantities of 1,4-dioxane or DMF .
-
Lachrymator Control: If the bromoketone has degraded (turned green/black), recrystallize it from ethanol before use. Degraded starting material drastically lowers yield.
-
Salt vs. Free Base: The reaction initially produces the hydrobromide salt.[5] This salt is water-soluble. Do not filter the reaction mixture immediately if no solid is present; you must neutralize it first to precipitate the free amine.
References
-
BenchChem. (2025).[6] Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Retrieved from
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-3'-nitroacetophenone Product Specification. Retrieved from
-
Chem Help Asap. (2020).[5] Hantzsch Thiazole Synthesis Protocol. Retrieved from
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. sjpas.com [sjpas.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. researchgate.net [researchgate.net]
Microwave-assisted synthesis with 2-Bromo-3,5-dinitroacetophenone
Application Note: Microwave-Assisted Heterocyclic Synthesis using 2-Bromo-3,5-dinitroacetophenone
Executive Summary
This guide details the microwave-assisted organic synthesis (MAOS) protocols for utilizing 2-Bromo-3,5-dinitroacetophenone (CAS: 2227-64-7) as a high-reactivity electrophile. Due to the strong electron-withdrawing effect of the two nitro groups, this precursor exhibits heightened lability at the
We present two validated workflows:
-
Solvent-Free Synthesis of Imidazo[1,2-a]pyridines: A green chemistry approach eliminating volatile organic solvents.
-
Aqueous Hantzsch Condensation for Thiazoles: A water-mediated protocol for synthesizing aminothiazoles.
Chemical Context & Safety Architecture
Substrate Analysis
-
Compound: 2-Bromo-3,5-dinitroacetophenone (also known as 3,5-dinitrophenacyl bromide).
-
Reactivity Profile: The presence of nitro groups at the meta positions (3,[1]5) creates a severely electron-deficient aromatic ring. This increases the acidity of the
-protons and the electrophilicity of the carbonyl carbon, significantly accelerating nucleophilic attack compared to unsubstituted phenacyl bromides. -
Microwave Synergy: The high polarity of the nitro groups increases the loss tangent (
) of the reaction mixture, ensuring efficient coupling with microwave irradiation and rapid internal heating.
Critical Safety Protocol (Lachrymator)
WARNING: 2-Bromo-3,5-dinitroacetophenone is a potent lachrymator and skin corrosive (Category 1B).
-
Engineering Controls: All weighing and transfer operations must occur within a certified chemical fume hood.
-
Neutralization: Keep a beaker of 5% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills (deactivates the alkyl bromide).
-
PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.
Protocol A: Solvent-Free Synthesis of Imidazo[1,2-a]pyridines
Rationale: Conventional reflux methods for imidazopyridines often require 4–12 hours in ethanol. The microwave solvent-free approach utilizes the reagents themselves to absorb microwave energy, driving the reaction to completion in minutes via the Groebke-Blackburn-Bienaymé or direct condensation pathways.
Reagents
-
2-Bromo-3,5-dinitroacetophenone (1.0 mmol, 289 mg)
-
2-Aminopyridine (1.1 mmol, 103 mg)
-
Catalyst: Silica gel or Montmorillonite K-10 (optional solid support, 100 mg)
Step-by-Step Methodology
-
Pre-Homogenization:
-
In a mortar, grind the ketone and 2-aminopyridine together until a uniform paste/powder is formed.
-
Note: If using solid support, mix the support into this paste.
-
-
Reactor Loading:
-
Transfer the mixture into a 10 mL microwave-transparent process vial (Pyrex or quartz).
-
Cap with a Teflon-lined septum.
-
-
Microwave Irradiation:
-
Mode: Dynamic Power (maintaining temperature).
-
Temperature: 110°C.
-
Ramp Time: 2 minutes.
-
Hold Time: 5–8 minutes.
-
Stirring: High (if equipped with magnetic stirring); otherwise, rely on convection.
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Add 5 mL of Ethanol to the solid residue and sonicate for 2 minutes.
-
Pour into 20 mL ice-cold water containing 5% NaHCO₃ (to neutralize HBr byproduct).
-
-
Isolation:
-
Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF (9:1).
-
Protocol B: Aqueous Hantzsch Thiazole Synthesis
Rationale: The Hantzsch condensation involves the reaction of an
Reagents
-
2-Bromo-3,5-dinitroacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Solvent: Deionized Water (3 mL)
Step-by-Step Methodology
-
Setup:
-
Microwave Parameters:
-
Power: Max 300W (Target Temperature Control).
-
Temperature: 100°C.
-
Time: 3–5 minutes.
-
Observation: The suspension will clarify as the reaction proceeds and the polar intermediate forms, followed by precipitation of the product.
-
-
Post-Reaction:
-
The vessel will contain the hydrobromide salt of the thiazole.
-
Add 1 mL of aqueous Ammonium Hydroxide (28%) directly to the reaction vial to liberate the free base.
-
-
Purification:
-
Filter the yellow/orange solid.
-
Wash with water (3 x 5 mL) and diethyl ether (2 x 3 mL) to remove unreacted ketone.
-
Dry in a vacuum oven at 60°C.
-
Comparative Data: Thermal vs. Microwave
The following data illustrates the efficiency gains when applying MAOS to 3,5-dinitro-substituted phenacyl bromides.
| Parameter | Conventional Thermal Reflux | Microwave-Assisted (Protocol A) |
| Reaction Time | 4 – 6 Hours | 5 – 8 Minutes |
| Solvent | Ethanol / Toluene | None (Solvent-Free) |
| Yield | 65 – 72% | 88 – 94% |
| Purity (Crude) | Requires Chromatography | Recrystallization Sufficient |
| Energy Usage | High (Continuous heating) | Low (Targeted irradiation) |
Workflow Visualization
The following diagram outlines the logical flow for the Solvent-Free Synthesis (Protocol A), highlighting the critical decision points and safety checks.
Caption: Operational workflow for the solvent-free microwave synthesis of imidazo[1,2-a]pyridines, emphasizing safety and neutralization steps.
References
-
Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Source: Der Pharma Chemica. Context: Establishes the baseline protocol for reacting phenacyl bromides with 2-aminopyridine using ionic liquids or solvent-free conditions. URL:[Link]
-
Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Source: Journal of Chemical Research (via ResearchGate).[8] Context: Validates the catalyst-free efficiency of this condensation reaction under MW irradiation. URL:[Link]
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Source: National Institutes of Health (PMC). Context: Provides mechanistic insight into the reaction of nitro-substituted electrophiles with thiourea, supporting the Hantzsch protocol. URL:[Link]
-
Microwave-assisted synthesis: Paradigm of Green Chemistry. Source: Journal of Indian Chemical Society (via ResearchGate). Context: General review of MAOS benefits including specific heterocycle synthesis relevant to the protocols above. URL:[Link]
Sources
- 1. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. ajrconline.org [ajrconline.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to avoid over-bromination in acetophenone synthesis
Technical Support Center: Selective -Bromination of Acetophenone
Ticket ID: #AB-SYN-001
Subject: Prevention of Over-Bromination (
Executive Summary: The Selectivity Paradox
The synthesis of
To guarantee mono-selectivity, you must exploit the Mechanistic Gate :
-
In Base: The first halogen makes the
-protons more acidic.[2] Reaction accelerates.[3] Result: Poly-bromination (Haloform reaction).[3][4] -
In Acid: The first halogen exerts an electron-withdrawing inductive effect ($ -I $), making the carbonyl oxygen less basic. This suppresses the protonation required for the second enolization. Result: Self-limiting mono-bromination.[3]
Critical Mechanism & Control
The "Self-Validating" Acidic Pathway
The only way to passively prevent over-bromination is to operate under conditions where the product inhibits its own formation.
-
Enolization Rate: The rate-determining step is the acid-catalyzed enolization.
-
Inductive Braking: Once the first bromine is added (
), the electron-withdrawing Br atom reduces the electron density on the carbonyl oxygen. -
Outcome: The mono-bromo ketone is significantly harder to protonate than the unreacted acetophenone. The reaction naturally "stops" at the mono-stage if stoichiometry is controlled.
Visualizing the Control Logic
Figure 1: Mechanistic divergence showing why acid catalysis provides a self-limiting "brake" on the reaction, while base catalysis accelerates over-bromination.[1][3]
Recommended Protocols (Ranked by Selectivity)
Method A: The "Gold Standard" – Copper(II) Bromide ( )
Best for: High-value substrates requiring >98% selectivity.
This heterogeneous method avoids high local concentrations of free bromine, virtually eliminating dibromo defects.[1][3]
-
Reagents: Acetophenone (1.0 eq),
(2.0 eq). -
Solvent: Ethyl Acetate / Chloroform (1:1).[3]
-
Mechanism:
acts as both the brominating agent and the Lewis acid. The reaction releases white precipitate as a progress indicator.[3]
Protocol:
-
Reflux a suspension of
in EtOAc/CHCl . -
Reflux vigorously until the evolution of HBr gas ceases and the black
solid turns to white .[9] -
Why it works: The heterogeneous surface reaction kinetics disfavor the bulky mono-bromo product from re-adsorbing and reacting a second time [1].
Method B: The "Controlled Release" – NBS & p-TsOH
Best for: Scalability and avoiding liquid bromine handling.
-
Reagents: Acetophenone (1.0 eq), N-Bromosuccinimide (1.05 eq), p-Toluenesulfonic acid (0.1 eq).[1][3]
-
Solvent: Acetonitrile or Methanol.[3]
Protocol:
-
Dissolve acetophenone and p-TsOH in solvent.[3]
-
Add NBS portion-wise (do not dump all at once).[3]
-
Why it works: NBS provides a low, steady-state concentration of
(generated in situ by reaction with HBr), preventing the "flooding" that causes over-bromination [2].[3]
Method C: Classical Elemental Bromine (High Risk/High Reward)
Best for: Low-cost bulk synthesis where 5-10% impurity is acceptable.
-
Reagents: Acetophenone (1.0 eq),
(0.95 eq), Acetic Acid (cat).[1][3][7] -
Solvent: Diethyl Ether or Glacial Acetic Acid.[3]
-
Temp: Strictly < 5°C .
Protocol:
-
Dissolve acetophenone in ether with catalytic acetic acid.[3]
-
Cool to 0°C.
-
Add
dropwise.[3][4] Crucial: The solution must decolorize before the next drop is added. -
Why it works: Low temperature reduces the kinetic energy available to overcome the higher activation barrier of the second bromination [3].
Troubleshooting Dashboard
| Symptom | Probable Cause | Corrective Action |
| NMR shows 10-20% | Excess Bromine or High Temp | Stoichiometry: Use 0.95 eq of |
| Product is a dark oil instead of crystals | Polymerization or Ring Bromination | Purification: Wash crude oil with cold petroleum ether to precipitate the solid. Check: Ensure solvent is anhydrous (water promotes hydrolysis).[3] |
| Reaction stalls (Solution stays red/brown) | Induction Period | Catalyst: Add a drop of HBr or Acetyl Chloride to "kickstart" the enolization.[3] Do not add more |
| Ring Bromination observed (e.g., 3-bromoacetophenone) | Highly Activated Ring (e.g., -OH, -OMe) | Reagent: Switch to |
| Lachrymator Exposure (Burning eyes/skin) | Safety Breach | Immediate: Wash with saturated Sodium Thiosulfate (destroys |
Post-Reaction Analysis & Purification
Q: How do I separate the mono-bromo from the di-bromo impurity? A: Separation is difficult due to similar boiling points.
-
Recrystallization: Use Methanol or Ethanol/Water.[3] The di-bromo species is more soluble and tends to stay in the mother liquor.
-
Chemical Wash: If using Method C, wash the organic layer with 10% aqueous Sodium Thiosulfate (
) immediately after reaction to quench unreacted bromine, preventing post-reaction bromination during workup.[1][3]
Q: Why is my yield low (<50%)? A: You likely have the Hantzsch Thiazole interference or Hydrolysis.[3]
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal bromination protocol based on substrate chemistry and scale.
References
-
King, L. C., & Ostrum, G. K. (1964).[1][3][9][10][11][12] Selective Bromination with Copper(II) Bromide.[3][9][10][11][12][13] The Journal of Organic Chemistry, 29(12), 3459–3461.[1][3] Link[3]
-
Prakash, O., et al. (2004).[1][3] Hypervalent Iodine Oxidations: Synthesis of
-Bromoacetophenones. Organic Syntheses, Coll.[1][3][6] Vol. 10, p.1. (Note: Discusses NBS/Hypervalent alternatives for selectivity). Link -
Cowper, R. M., & Davidson, L. H. (1939).[1][3] Phenacyl Bromide.[3][6][7] Organic Syntheses, Coll.[1][3][6] Vol. 2, p.480.[1][3] Link
-
Langley, W. D. (1929).[3] p-Bromophenacyl Bromide.[3] Organic Syntheses, Coll.[1][3][6] Vol. 1, p.127.[1][3] Link
Sources
- 1. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 2. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
- 10. scribd.com [scribd.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yields in imidazole synthesis from α-bromo ketones
Technical Support Center: Imidazole Synthesis from
Introduction: Beyond the Textbook
Welcome to the technical support hub. If you are here, you are likely staring at a flask containing a dark, viscous oil instead of the crystalline imidazole you expected.
The synthesis of imidazoles from
This guide moves beyond standard protocols to address the causality of failure . We will dissect the competing pathways (N- vs. O-alkylation), solvent effects, and the critical "acid-base rescue" workup required to salvage your product.
Module 1: The Amidine Route (Marckwald-Type)
Scenario: You are reacting an
Technical Analysis: The N- vs. O-Alkylation Battle
The critical step in this synthesis is the initial nucleophilic attack. The amidine tautomer contains both a basic nitrogen (imino) and a nucleophilic nitrogen (amino). However, the oxygen of the carbonyl in the
The Fix: Solvent & Base Modulation
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Use | Strong bases (NaOH, NaOEt) promote rapid deprotonation and self-condensation of the |
| Solvent System | Aqueous THF or PEG-400 | Highly polar, protic solvents stabilize the transition state for N-alkylation. Avoid anhydrous conditions if using carbonate bases; water is necessary to solubilize the base and facilitate the proton transfer. |
| Temperature | Reflux (60-80°C) | Room temperature reactions often stall at the intermediate hydroxy-imidazoline stage. Heat is required to drive the dehydration to the aromatic imidazole. |
FAQ: Amidine Route
Q: My reaction mixture turned black immediately. What happened?
A: This is likely the "Hantzsch" effect.
-
Protocol: Always recrystallize or distill your
-bromo ketone immediately before use. If that is impossible, wash a DCM solution of the ketone with cold 5% and dry over to remove free acid traces before reaction.
Q: I see a spot on TLC that moves similarly to my product but isn't it. A: This is likely the Oxazole byproduct.
-
Diagnostic: Check the NMR. Imidazoles have a broad N-H singlet (exchangeable with
). Oxazoles lack this and will show a distinct C-H shift. -
Prevention: Increase the concentration of the amidine (use 2.0 - 2.5 equivalents). A higher concentration of the N-nucleophile kinetically favors N-alkylation over O-alkylation.
Module 2: The Formamide Route (Bredereck-Theilig)
Scenario: You are heating an
Technical Analysis: The Leuckart-Wallach Connection
This reaction relies on formamide acting as both the solvent, the nitrogen source, and the C1 carbon source. The mechanism involves the formation of an
The Fix: Controlled Addition & Sealed Vessels
-
The "Drip" Protocol: Do not mix all reagents at room temperature and heat. The reaction is autocatalytic.
-
Step 1: Heat formamide (10-15 equiv) to 150-160°C.
-
Step 2: Add the
-bromo ketone solution (in DMF or neat if liquid) dropwise over 1-2 hours. -
Reasoning: This keeps the concentration of the reactive bromide low, preventing intermolecular polymerization (tar formation).
-
-
Microwave Assistance:
-
For small scales (<500 mg), microwave irradiation (180°C, 15-30 mins) often doubles the yield compared to conventional heating by accessing the high-energy transition state faster than the thermal degradation pathways can compete.
-
Module 3: The "Black Tar" Rescue (Workup)
Scenario: The reaction is done, but you have a flask of black sludge. Core Directive: Do not column chromatography the tar directly. Use the Amphoteric Switch .
Imidazoles are amphoteric—they can be protonated to form water-soluble salts and deprotonated to form organic-soluble free bases. We exploit this to separate them from non-basic impurities (tars, oxazoles, unreacted ketones).
Protocol: Acid-Base Extraction
-
Evaporation: Remove bulk organic solvents (THF, DMF) under reduced pressure.
-
Acidification: Dissolve the residue in 1M HCl . The imidazole forms the hydrochloride salt and goes into the aqueous phase. The "tar" and neutral byproducts remain organic or insoluble.
-
Wash: Extract the aqueous acid layer with Ethyl Acetate (x3) .
-
Discard the organic layer. (This contains the tar/impurities).
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or Solid
until pH > 10.-
Observation: The imidazole will precipitate as a solid or oil out.
-
-
Recovery: Extract the basic aqueous mixture with DCM or EtOAc (x3) . Dry over
and evaporate.-
Result: You should now have a significantly cleaner crude product (yellow/orange) suitable for recrystallization.
-
Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired Imidazole (N-alkylation) and the undesired Oxazole (O-alkylation) pathways, highlighting the critical control points.
Figure 1: Mechanistic bifurcation in the reaction of
References
-
Organic Syntheses , Coll. Vol. 10, p.423 (2004); Vol. 79, p.136 (2002). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Available at: [Link]
-
Journal of Organic Chemistry , 2000, 65, 1516-1524.[1] Synthesis of Imidazoles and Oxazoles. (Describes the competition between N- and O-alkylation).
-
Pfizer Global Research , Process R&D.[2] Scaleable process for the preparation of 2,4-substituted imidazoles. (Source of the aqueous THF/bicarbonate protocol).
-
National Institutes of Health (NIH) . Novel synthesis of divergent aryl imidazoles from ketones. Available at: [Link]
Sources
Technical Support Center: Removal of Unreacted 2-Bromo-3,5-dinitroacetophenone
Target Compound: 2-Bromo-3,5-dinitroacetophenone (2-Br-3,5-DNAP) CAS: 2227-64-7 Hazard Class: Lachrymator / Skin Corrosive
Safety Critical Warning
STOP AND READ: 2-Br-3,5-DNAP is a potent lachrymator (tear gas agent).
-
Engineering Control: All manipulations must occur inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat are mandatory.
-
Decontamination: If spilled, neutralize immediately with a dilute solution of aqueous sodium thiosulfate or ethanolamine before wiping. Do not use strong hydroxide bases (e.g., NaOH), as this causes rapid degradation to black tar-like polymers.
Executive Summary: Strategy Selection
The removal of unreacted 2-Br-3,5-DNAP is challenging due to its high electrophilicity and poor water solubility. Standard aqueous washes (acid/base) are often ineffective because the compound remains in the organic layer.
Select your protocol based on your product's chemistry and scale:
| Method | Best For | Pros | Cons |
| A. Reactive Scavenging | High-throughput, MedChem (<5g) | No chromatography needed; rapid; high purity. | Higher cost (resins); requires filtration. |
| B. Recrystallization | Process Chemistry (>10g) | Scalable; economical. | Risk of "oiling out"; yield loss.[1] |
| C. Flash Chromatography | Complex mixtures | High resolution. | 2-Br-3,5-DNAP streaks on silica; toxic waste. |
Module 1: Solid-Phase Scavenging (Recommended)
Best for: Rapid purification of neutral or basic products (e.g., amines, heterocycles).
The Science
This method utilizes Polymer-Supported (PS) Nucleophiles .[2] Since 2-Br-3,5-DNAP is a highly reactive
Protocol
Reagents:
-
Resin: PS-Thiophenol (preferred) or PS-Trisamine.
-
Loading: Typically 1.0–1.5 mmol/g.
Steps:
-
Calculate Stoichiometry: Estimate the amount of unreacted 2-Br-3,5-DNAP (via HPLC/TLC). Use 3 equivalents of resin relative to the impurity.
-
Solvent Check: Ensure the reaction mixture is in a solvent that swells the resin (DCM, THF, or DMF). Avoid MeOH or Water.
-
Incubation: Add the dry resin directly to the reaction vessel. Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–4 hours at room temperature.
-
Monitoring: Check TLC. The starting material spot (
in 30% EtOAc/Hex) should disappear. -
Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.
-
Wash: Rinse the resin cake with DCM to recover any entrained product.
Workflow Visualization
Caption: Figure 1. Reactive scavenging workflow removing electrophilic impurities via covalent capture.
Module 2: Recrystallization (Scalable)
Best for: Large scale synthesis where the product is a stable solid.
The Science
2-Br-3,5-DNAP has a melting point of ~90–96°C [1]. It is highly soluble in DCM and Ethyl Acetate but sparingly soluble in cold alcohols and non-polar alkanes. We exploit the "solubility gap" between the dinitro-impurity and your likely more polar product.
Protocol
Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1).
Steps:
-
Concentrate: Remove reaction solvents (e.g., DCM) completely. Residual chlorinated solvents inhibit crystallization.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOH.
-
Cooling: Allow the flask to cool slowly to room temperature.
-
Critical Step: If the solution turns cloudy (milky) but no crystals form, seed the mixture with a crystal of the pure product if available.
-
-
Precipitation: If the product does not crash out, add water dropwise until persistent turbidity is observed, then cool to 4°C.
-
Filtration: Collect the solid. 2-Br-3,5-DNAP is more soluble in the mother liquor and will largely remain in the filtrate.
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned black/dark red upon workup. What happened?
Diagnosis: Base-catalyzed degradation.
Explanation: The
Q2: I see a persistent spot on TLC that trails/streaks. Is it the bromide?
Diagnosis: Decomposition on Silica.
Explanation:
-
Visualization: 2-Br-3,5-DNAP is UV active but quenches fluorescence strongly due to the nitro groups. It stains yellow/brown with Iodine.
-
Fix: Add 1% Triethylamine (TEA) to your chromatography solvent system to neutralize the silica, preventing degradation during elution.
Q3: My product is "oiling out" instead of crystallizing.
Diagnosis: Impurity eutectic formation. Solution: The presence of 2-Br-3,5-DNAP lowers the melting point of the mixture.
-
Re-dissolve in EtOAc.
-
Wash with 10% aqueous Sodium Thiosulfate (
). This does not remove the alkyl bromide but removes any elemental bromine ( ) that might be acting as a solvating impurity. -
Switch to Trituration : Suspend the oil in cold Diethyl Ether or Hexanes and sonicate. The 2-Br-3,5-DNAP is likely to dissolve, leaving your product as a solid.
Decision Logic Diagram
Caption: Figure 2. Decision matrix for purification methodology based on scale and chemical compatibility.
References
-
Sigma-Aldrich. (n.d.). 2-Bromo-3'-nitroacetophenone Properties and Safety Data Sheet. Retrieved from
-
BenchChem Technical Support. (2025). Removal of Unreacted Bromine and Alpha-Bromoketones from Reaction Mixtures. Retrieved from
-
Wipf Group. (2004). Strategies in Organic Synthesis: Polymer Supported Scavengers. University of Pittsburgh. Retrieved from
-
Biotage. (n.d.).[3] Solid Supported Reagents and Scavenger Resins Guide. Retrieved from
Sources
Technical Support Center: Improving Regioselectivity and Chemoselectivity in Reactions of 2-Bromo-3,5-dinitroacetophenone
Welcome to the Technical Support Center for reactions involving 2-Bromo-3,5-dinitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common regioselectivity and chemoselectivity challenges. The unique electronic and structural features of this reagent make it a powerful synthetic intermediate, but also one that requires careful control of reaction conditions to achieve desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during your experiments.
Question 1: My primary goal is nucleophilic substitution at the α-bromo position, but I am observing low yields and multiple byproducts. What are the likely competing side reactions?
Answer: 2-Bromo-3,5-dinitroacetophenone possesses multiple reactive sites, and understanding their relative reactivity is key to minimizing side reactions. While the α-carbon is highly electrophilic and primed for Sₙ2 reactions, other pathways can compete under suboptimal conditions.[1]
-
Elimination (E2) Reaction: In the presence of strong, non-nucleophilic bases, an E2 elimination can occur to form 1-(3,5-dinitrophenyl)eth-1-en-2-one. This is particularly prevalent at elevated temperatures. The protons on the methyl group are acidic and can be abstracted, leading to the elimination of HBr.
-
Favorskii Rearrangement: With certain strong alkoxide bases and in the absence of α'-protons, a Favorskii rearrangement can occur, leading to the formation of a rearranged ester product after workup.
-
Reactions at the Carbonyl Group: Very strong and hard nucleophiles (e.g., organometallics, hydrides) can attack the carbonyl carbon. While less common with typical Sₙ2 nucleophiles, this pathway should be considered if such reagents are present.
-
Nucleophilic Aromatic Substitution (SₙAr): This is an unlikely side reaction. SₙAr requires a good leaving group on the aromatic ring (like a halogen) that is positioned ortho or para to a strong electron-withdrawing group.[2][3][4] In 2-Bromo-3,5-dinitroacetophenone, the leaving group (Br) is on the side chain, not the ring, and the nitro groups are meta to the acetyl group's attachment point. The aromatic C-H bonds are not susceptible to substitution by common nucleophiles.
Troubleshooting Workflow for Low Yield / Byproduct Formation
Caption: Troubleshooting workflow for α-substitution reactions.
Question 2: I am using an enolate as my nucleophile and obtaining a mixture of C- and O-alkylated products. How can I control this regioselectivity?
Answer: This is a classic regioselectivity challenge involving an ambident nucleophile. The outcome of the reaction (C- vs. O-alkylation) is determined by a delicate balance of factors that can be manipulated to favor one isomer. The underlying principle is Hard and Soft Acid and Base (HSAB) theory, along with kinetic versus thermodynamic control. The α-carbon of the bromoacetophenone is a relatively soft electrophile.
-
C-Alkylation (Thermodynamic Product): The C-alkylated product is generally more stable. Its formation is favored under conditions that allow for equilibrium.
-
O-Alkylation (Kinetic Product): The negative charge in an enolate is predominantly on the more electronegative oxygen atom, making it a "harder" and often more readily available site for attack. This pathway is typically faster.
You can steer the reaction towards your desired product by carefully selecting the solvent, counter-ion, and temperature.
| Parameter | To Favor C-Alkylation (Soft Attack) | To Favor O-Alkylation (Hard Attack) | Rationale |
| Solvent | Polar Protic (e.g., EtOH, MeOH) | Polar Aprotic (e.g., THF, DMF, HMPA) | Protic solvents solvate the hard oxygen end of the enolate, sterically hindering O-alkylation and favoring attack from the softer carbon end. |
| Counter-ion | K⁺, Cs⁺ | Li⁺ | Larger, "softer" cations associate less tightly with the oxygen, creating a "freer" enolate that reacts more like its carbanionic resonance form. Small, "hard" cations like Li⁺ coordinate tightly to the oxygen, promoting reaction at that site. |
| Temperature | Higher Temperature | Low Temperature (-78 °C) | Higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable C-alkylated product. Low temperatures trap the kinetic product, which forms faster. |
| Reaction Time | Longer | Shorter | Longer reaction times allow for equilibration to the thermodynamic product. |
Decision Tree for C- vs. O-Alkylation
Caption: Selecting conditions for C- vs. O-alkylation.
Question 3: I need to reduce the two nitro groups to amines. How can I achieve this chemoselectively without affecting the ketone or a pre-existing α-substituent?
Answer: Chemoselective reduction of nitro groups in the presence of a ketone is a common transformation. Several methods are effective, with the choice depending on the overall substrate tolerance and desired reaction scale.
-
Tin(II) Chloride (SnCl₂): This is a classic and highly reliable method. Refluxing the substrate with an excess of SnCl₂·2H₂O in an acidic solvent like concentrated HCl or in ethanol/ethyl acetate is highly selective for the nitro groups. The ketone is stable under these conditions.
-
Catalytic Hydrogenation: This method can also be highly selective.
-
Palladium on Carbon (Pd/C): Using H₂ gas with a Pd/C catalyst in a solvent like ethanol or ethyl acetate is effective. Over-reduction of the ketone to an alcohol is possible but usually requires more forcing conditions (higher pressure/temperature) or a different catalyst.
-
Platinum(IV) Oxide (PtO₂): This catalyst is also very effective for nitro group reduction and generally leaves the ketone untouched under standard conditions (1-4 atm H₂).
-
-
Sodium Dithionite (Na₂S₂O₄): This is a milder reducing agent that can be effective for nitro group reductions in an aqueous or biphasic system. It is a good alternative if your molecule is sensitive to strongly acidic conditions or catalytic hydrogenation.
It is crucial to monitor the reaction by TLC or LC-MS to avoid over-reduction, especially when using catalytic hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for High-Yield α-Substitution with a Thiol Nucleophile
This protocol describes the S-alkylation of 2-Bromo-3,5-dinitroacetophenone with 4-methoxythiophenol, a soft nucleophile, under mild basic conditions to minimize side reactions.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-3,5-dinitroacetophenone (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1 M with respect to the starting material.
-
Nucleophile Addition: Add 4-methoxythiophenol (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired thioether.
Protocol 2: Selective Reduction of Nitro Groups using Tin(II) Chloride
This protocol details the reduction of the dinitro compound to the corresponding diamine.
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(3,5-dinitrophenyl)-substituted ketone (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 8-10 eq) in concentrated hydrochloric acid (HCl) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. A precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane. Collect the filtrate and extract the aqueous layer multiple times with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude diamino product, which can be further purified if necessary.
References
-
University of Toronto. (n.d.). Regioselectivity: Electrophilic Addition and Bromohydrin Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
-
Wagare, D. S., et al. (2017). An Efficient and Selective α-Monobromination of Aromatic Ketones under Ultrasonic Irradiation in Aqueous Medium. Asian Journal of Organic & Medicinal Chemistry, 2(4), 165-168. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromo-3'-nitroacetophenone. Retrieved from [Link]
-
KPU. (n.d.). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
Spectroscopic Confirmation of Product Structure in Reactions of 2-Bromo-3,5-dinitroacetophenone: A Comparative Guide
Introduction
2-Bromo-3,5-dinitroacetophenone is a highly functionalized aromatic ketone that serves as a versatile intermediate in synthetic organic chemistry. Its structure is characterized by multiple reactive centers: an α-bromo ketone moiety, which is an excellent electrophile for nucleophilic substitution, and an aromatic ring heavily activated by two powerful electron-withdrawing nitro groups.[1] This unique combination allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex, functionalized molecules, including precursors for heterocyclic compounds like imidazoles and thiazoles, which are prevalent scaffolds in medicinal chemistry.[1]
This guide provides an in-depth analysis of the spectroscopic techniques used to confirm the structures of products derived from the primary reaction pathways of 2-Bromo-3,5-dinitroacetophenone. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unambiguous evidence for product formation, comparing the spectral data of the starting material with those of its derivatives.
The Reactive Landscape of 2-Bromo-3,5-dinitroacetophenone
The reactivity of 2-Bromo-3,5-dinitroacetophenone is dominated by two main pathways, stemming from its distinct functional groups. Understanding these pathways is crucial for predicting the resulting product structures.
-
α-Substitution (SN2 Reaction): The carbon atom adjacent to the carbonyl group is highly electrophilic due to the inductive effect of the carbonyl and the bromine atom, which is a good leaving group. This makes it a prime target for nucleophilic substitution (SN2) reactions.[1][2][3]
-
Carbonyl Reduction: The ketone functional group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. This transformation introduces a new chiral center and significantly alters the molecule's electronic and physical properties.[4]
The dinitro-substituted aromatic ring can also undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the nitro groups or a halogen, but this typically requires more specific and often harsher conditions compared to the highly reactive α-bromo ketone site.[5]
Caption: Primary reaction pathways for 2-Bromo-3,5-dinitroacetophenone.
Part 1: Nucleophilic Substitution at the α-Carbon
The reaction of 2-Bromo-3,5-dinitroacetophenone with a nucleophile (Nu⁻) results in the displacement of the bromide ion. This is one of the most common and synthetically useful reactions for this substrate.
General Reaction: C₈H₅Br(NO₂)₂O + Nu⁻ → C₈H₅(Nu)(NO₂)₂O + Br⁻
The confirmation of this substitution relies on identifying key changes in the molecule's spectroscopic signature. The most telling evidence is the disappearance of signals associated with the C-Br bond and the appearance of new signals corresponding to the newly incorporated nucleophile.
Spectroscopic Data Comparison: α-Substitution
| Spectroscopic Technique | 2-Bromo-3,5-dinitroacetophenone (Starting Material) | α-Amino/-Thio Derivative (Expected Product) | Rationale for Change |
| ¹H NMR | Singlet, ~4.5-4.8 ppm (-CH₂Br) | New singlet or multiplet, typically upfield ~3.5-4.2 ppm (-CH₂-Nu) | The chemical shift of the α-protons is highly sensitive to the substituent. The bromine is strongly deshielding. Replacement with less electronegative N or S groups causes an upfield shift. |
| Multiplets/Singlets, ~8.5-9.2 ppm (Aromatic H) | Multiplets/Singlets, ~8.5-9.2 ppm (Aromatic H) | The aromatic proton environment is largely unchanged, so minimal shifts are expected. | |
| ¹³C NMR | ~30-35 ppm (-C H₂Br) | ~45-55 ppm (-C H₂-Nu) | The α-carbon signal shifts significantly upon substitution. The exact shift depends on the specific nucleophile. |
| ~185-190 ppm (C=O) | ~185-190 ppm (C=O) | The carbonyl carbon is unaffected by the substitution at the adjacent carbon. | |
| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch) ~1535 & 1350 cm⁻¹ (NO₂ stretches) ~600-700 cm⁻¹ (C-Br stretch) | ~1700 cm⁻¹ (C=O stretch) ~1535 & 1350 cm⁻¹ (NO₂ stretches) Disappearance of C-Br stretch New N-H or S-H stretches (if applicable) | The key change is the loss of the C-Br vibration. The core carbonyl and nitro group absorptions remain.[6][7] New bands from the nucleophile (e.g., N-H bends/stretches) provide direct evidence of its incorporation. |
| Mass Spectrometry | M⁺ & M+2 peaks in ~1:1 ratio | Loss of 1:1 isotopic pattern. New M⁺ peak corresponding to the substituted product. | Bromine's isotopic signature (⁷⁹Br and ⁸¹Br) is a definitive marker.[8] Its disappearance and the appearance of a new molecular ion peak at the expected mass confirms substitution.[9] |
Experimental Protocol: Synthesis and Characterization of 2-Anilino-3',5'-dinitroacetophenone
This protocol details a representative nucleophilic substitution reaction.
Materials:
-
2-Bromo-3,5-dinitroacetophenone (289 mg, 1.0 mmol)
-
Aniline (186 mg, 2.0 mmol)
-
Acetonitrile (10 mL)
-
Triethylamine (1.5 mmol)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolve 2-Bromo-3,5-dinitroacetophenone in 10 mL of acetonitrile in a 50 mL round-bottom flask.
-
Add aniline and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Spectroscopic Analysis Workflow:
Caption: Workflow for spectroscopic confirmation of product structure.
Part 2: Reduction of the Carbonyl Group
The reduction of the ketone in 2-Bromo-3,5-dinitroacetophenone to a secondary alcohol is another key transformation, often achieved with reagents like sodium borohydride (NaBH₄).[4] This reaction primarily affects the carbonyl group, leaving the α-bromo and dinitro functionalities intact under mild conditions.
General Reaction: C₈H₅Br(NO₂)₂O + [H] → C₈H₇Br(NO₂)₂O
Spectroscopic confirmation focuses on the disappearance of the ketone and the appearance of an alcohol group.
Spectroscopic Data Comparison: Carbonyl Reduction
| Spectroscopic Technique | 2-Bromo-3,5-dinitroacetophenone (Starting Material) | 2-Bromo-1-(3,5-dinitrophenyl)ethanol (Expected Product) | Rationale for Change |
| ¹H NMR | Singlet, ~4.5-4.8 ppm (-CH₂Br) | Doublets, ~3.6-3.8 ppm (-CH₂Br) | The methylene protons are now adjacent to a new chiral center (-CHOH) and become diastereotopic, splitting into a multiplet (typically a pair of doublets). |
| - | Multiplet, ~5.0-5.5 ppm (-CHOH) Broad singlet, variable ppm (-OH) | Appearance of a new proton at the newly formed secondary alcohol carbon. The hydroxyl proton signal is often broad and its position is concentration/solvent dependent. | |
| ¹³C NMR | ~185-190 ppm (C=O) | Disappearance of C=O signal ~65-75 ppm (-CHOH) | This is the most definitive change in the ¹³C NMR spectrum. The carbonyl carbon signal is replaced by the characteristic upfield signal of a carbon singly bonded to oxygen. |
| ~30-35 ppm (-CH₂Br) | ~35-40 ppm (-CH₂Br) | The chemical shift of the α-carbon also changes due to the modification of the adjacent functional group. | |
| IR Spectroscopy | Strong, sharp peak ~1700 cm⁻¹ (C=O stretch) | Disappearance of C=O stretch Broad, strong peak ~3200-3600 cm⁻¹ (O-H stretch) | The replacement of the sharp carbonyl peak with the broad hydroxyl absorption is a classic and unambiguous indicator of ketone reduction.[10] |
| Mass Spectrometry | M⁺ & M+2 peaks | M⁺ & M+2 peaks, shifted up by 2 Da | The molecular weight increases by two mass units, corresponding to the addition of two hydrogen atoms. The bromine isotopic pattern remains, confirming the halogen is still present. |
Conclusion
The structural elucidation of products from 2-Bromo-3,5-dinitroacetophenone reactions is a clear-cut process when a multi-technique spectroscopic approach is employed. Each method provides a unique and complementary piece of the structural puzzle. For α-substitution, the key indicators are changes in the NMR signals of the α-protons and the loss of the bromine isotopic pattern in the mass spectrum. For carbonyl reduction, the most compelling evidence is the dramatic shift in the ¹³C NMR from a carbonyl to an alcohol carbon, corroborated by the exchange of a C=O for an O-H stretch in the IR spectrum. By systematically comparing the spectra of the product with the starting material, researchers can achieve unambiguous confirmation of the desired chemical transformation.
References
- Journal of Chemical and Engineering Data, Infrared spectra and synthesis of some acetophenone deriv
- Analytical Chemistry, Mass Spectrometric Analysis.
- Canadian Science Publishing, THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.
- Benchchem, 2-Bromo-3-5-dinitroacetophenone.
- StudyRaid, Understand iR Spectroscopy Fe
- Chemistry LibreTexts, Organic Compounds Containing Halogen
- Benchchem, Application Notes and Protocols for the Reduction of 2-Bromoacetophenone.
- Asian Journal of Chemistry, Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones.
- Master Organic Chemistry, Nucleophilic Substitution Reactions - Introduction.
- ResearchGate, Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in arom
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A Comparative Guide to Assessing the Impact of Substituents on the Reaction Rate of Phenacyl Bromides
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. The reactivity of functional groups is profoundly influenced by their molecular environment. This guide provides an in-depth analysis of how substituents on the aromatic ring of phenacyl bromides modulate their reaction rates in nucleophilic substitution reactions. We will explore the underlying mechanisms, present a robust experimental protocol for kinetic analysis, and interpret comparative data to provide a comprehensive understanding of structure-reactivity relationships.
Introduction: The Significance of Phenacyl Bromides and Substituent Effects
Phenacyl bromides (α-bromoacetophenones) are versatile bifunctional molecules featuring a reactive α-halogenated ketone moiety. This structural motif makes them valuable starting materials and intermediates in the synthesis of a wide array of heterocyclic compounds, including imidazoles, thiazoles, and benzofurans, which are common scaffolds in medicinal chemistry.[1] The rate at which phenacyl bromides react with nucleophiles is a critical parameter that can dictate product yields, reaction times, and even the feasibility of a synthetic route.
The electronic nature of substituents on the phenyl ring can dramatically alter the reactivity of the benzylic carbon, the primary site of nucleophilic attack. By systematically varying these substituents, we can fine-tune the electrophilicity of the reaction center and gain deep insights into the reaction mechanism. This guide will compare the reaction rates of several para-substituted phenacyl bromides, providing a clear framework for predicting reactivity and optimizing reaction conditions.
Theoretical Framework: Unraveling the Reaction Mechanism
The reaction of phenacyl bromides with nucleophiles typically proceeds via a nucleophilic substitution pathway. Understanding whether the reaction follows a unimolecular (S(_N)1) or bimolecular (S(_N)2) mechanism is crucial for interpreting substituent effects.[2][3]
-
S(_N)2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4] The reaction rate is dependent on the concentration of both the phenacyl bromide and the nucleophile. For phenacyl bromides, which are derivatives of primary halides, the S(_N)2 pathway is generally favored.[5][6] Steric hindrance around the reaction center is a key factor; less hindered substrates react faster.[3]
-
S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile.[2][4] The rate-determining step is the formation of the carbocation, and thus the reaction rate depends only on the concentration of the substrate. While less common for primary halides, substituents that can stabilize a positive charge on the benzylic carbon could potentially promote an S(_N)1 pathway.
The presence of the adjacent carbonyl group in phenacyl bromides enhances the electrophilicity of the α-carbon through its electron-withdrawing inductive effect, making it more susceptible to nucleophilic attack and generally favoring the S(N)2 mechanism.
The Hammett Equation: Quantifying Substituent Effects
To quantitatively assess the electronic influence of substituents on reaction rates, we can employ the Hammett equation.[7][8] This linear free-energy relationship provides a powerful tool for correlating the reactivity of substituted aromatic compounds. The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted phenacyl bromide.
-
k₀ is the rate constant for the reaction of the unsubstituted phenacyl bromide (the reference reaction).
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of a substituent relative to hydrogen. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
-
ρ (rho) is the reaction constant , which is characteristic of a particular reaction under specific conditions. It measures the sensitivity of the reaction to substituent effects.[9]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting that a negative charge is building up in the transition state, or a positive charge is being dissipated. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge in the transition state. For the S(N)2 reaction of phenacyl bromides, where the nucleophile attacks the partially positive α-carbon, a buildup of negative charge is not expected at the phenyl ring. Instead, electron-withdrawing groups enhance the electrophilicity of the reaction center, leading to a faster reaction and a positive ρ value.[10]
Experimental Investigation: A Comparative Kinetics Study
This section outlines a detailed protocol for measuring and comparing the reaction rates of various para-substituted phenacyl bromides with a model nucleophile, such as the benzoate ion, in a controlled solvent system.
Objective
To determine the second-order rate constants for the reaction of p-methoxy, p-chloro, and p-nitro substituted phenacyl bromides with sodium benzoate and to evaluate the influence of these substituents on the reaction rate.
Experimental Protocol
This protocol is designed to monitor the reaction progress by tracking the consumption of the phenacyl bromide reactant using UV-Vis spectrophotometry.
dot
Caption: Workflow for kinetic analysis of phenacyl bromide reactions.
Materials:
-
p-Methoxy-phenacyl bromide
-
p-Chloro-phenacyl bromide
-
p-Nitro-phenacyl bromide
-
Unsubstituted Phenacyl bromide (Reference)
-
Sodium Benzoate
-
Acetone (ACS grade)
-
Deionized Water
-
Volumetric flasks and pipettes
-
Constant temperature water bath
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare 0.02 M stock solutions of each substituted phenacyl bromide in 90% acetone - 10% water (v/v).
-
Prepare a 0.02 M stock solution of sodium benzoate in the same solvent system.
-
-
Spectrophotometer Setup:
-
Determine the wavelength of maximum absorbance (λ(_max)) for each phenacyl bromide derivative in the solvent system.
-
Set the spectrophotometer to measure absorbance at this λ(_max).
-
-
Kinetic Run:
-
Place the stock solutions in a constant temperature water bath set to 35°C and allow them to equilibrate for at least 20 minutes.
-
To initiate the reaction, mix equal volumes (e.g., 10 mL) of the phenacyl bromide solution and the sodium benzoate solution in a thermostated reaction vessel. This results in initial concentrations of 0.01 M for each reactant. Start the stopwatch immediately upon mixing.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a larger volume of the cold solvent to prevent further reaction.
-
Measure the absorbance of the quenched solution using the spectrophotometer.[11]
-
-
Data Analysis:
-
Using the initial absorbance and the Beer-Lambert Law (A = εbc), calculate the concentration of the phenacyl bromide at each time point.
-
For a second-order reaction with equal initial concentrations, the integrated rate law is: 1/[A]t = k₂t + 1/[A]₀
-
Plot 1/[phenacyl bromide] versus time (in seconds).
-
The plot should yield a straight line, confirming second-order kinetics. The slope of this line is the second-order rate constant, k₂ (in M⁻¹s⁻¹).
-
Repeat the entire procedure for each of the substituted phenacyl bromides.
-
Comparative Data and Analysis
The following table summarizes representative second-order rate constants for the reaction of para-substituted phenacyl bromides with benzoate ions in a 90% acetone-water mixture at 35°C, as adapted from literature data.[12][10]
| Substituent (p-Y) | Hammett Constant (σ_p) | Rate Constant (k₂) x 10³ (M⁻¹s⁻¹) | Relative Rate (k₂/k₂_H) |
| -OCH₃ | -0.27 | 8.98 | 0.58 |
| -CH₃ | -0.17 | 10.6 | 0.68 |
| -H | 0.00 | 15.6 | 1.00 |
| -Cl | +0.23 | 33.8 | 2.17 |
| -Br | +0.23 | 36.3 | 2.33 |
| -NO₂ | +0.78 | 114 | 7.31 |
Data Interpretation:
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -Br, and especially -NO₂ significantly increase the reaction rate compared to the unsubstituted phenacyl bromide.[12][10] This is because EWGs inductively withdraw electron density from the benzene ring and, by extension, from the benzylic carbon. This increases the partial positive charge on the reaction center, making it more electrophilic and thus more susceptible to attack by the nucleophile. The p-nitro group, being a very strong EWG, causes the most dramatic rate enhancement.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -CH₃ decrease the reaction rate. These groups donate electron density to the ring, which slightly reduces the electrophilicity of the benzylic carbon, thus slowing down the nucleophilic attack.
The observed trend in reactivity (-NO₂ > -Br ≈ -Cl > -H > -CH₃ > -OCH₃) strongly supports an S(_N)2 mechanism. In an S(_N)2 transition state, the nucleophile is forming a bond with the carbon while the leaving group is breaking its bond. Electron-withdrawing groups stabilize this electron-rich transition state by delocalizing the electron density, thereby lowering the activation energy and increasing the reaction rate.
dot ```dot graph Hammett_Plot_Concept { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];
// Axes xaxis [pos="0,0!", label="", shape=none]; yaxis [pos="0,0!", label="", shape=none]; xaxis -> xaxis [pos="6,0!", label="", arrowhead=normal]; yaxis -> yaxis [pos="0,4!", label="", arrowhead=normal];
// Axis labels xlabel [pos="3,-0.5!", label="Substituent Constant (σ)", fontcolor="#202124"]; ylabel [pos="-1,2!", label="log(k/k₀)", fontcolor="#202124"];
// Data points (conceptual) node [shape=circle, style=filled, label="", width=0.1]; EDG1 [pos="1,0.5!", fillcolor="#34A853"]; // EDG EDG2 [pos="1.8,1.1!", fillcolor="#34A853"]; // EDG H [pos="3,2!", fillcolor="#5F6368"]; // H EWG1 [pos="4.2,3.1!", fillcolor="#EA4335"]; // EWG EWG2 [pos="5,3.7!", fillcolor="#EA4335"]; // EWG
// Trendline edge [style=dashed, color="#4285F4", arrowhead=none]; EDG1 -> EWG2;
// Slope label rho [pos="4.5,2.5!", shape=none, fontcolor="#4285F4", label="Slope = ρ > 0"]; }``` Caption: Conceptual Hammett plot for the S(_N)2 reaction of phenacyl bromides.
Plotting log(k/k₀) against the Hammett sigma constants (σ) for this reaction series would yield a straight line with a positive slope (ρ > 0). The positive value of ρ (for this specific reaction, it is approximately +1.05) confirms that the reaction is sensitive to substituent effects and is accelerated by electron-withdrawing groups, which is characteristic of the proposed S(_N)2 mechanism.
The reaction rate of substituted phenacyl bromides is highly dependent on the electronic properties of the substituent on the phenyl ring. This guide demonstrates that:
-
The reaction of phenacyl bromides with nucleophiles like benzoate proceeds through an S(_N)2 mechanism .
-
Electron-withdrawing substituents at the para position accelerate the reaction by increasing the electrophilicity of the α-carbon.
-
Electron-donating substituents at the para position decelerate the reaction by reducing the electrophilicity of the α-carbon.
-
The Hammett equation provides an excellent quantitative model for this structure-reactivity relationship, with a positive reaction constant (ρ) confirming the mechanistic details.
For scientists in organic synthesis and drug development, these findings provide a predictive framework for modulating the reactivity of this important class of compounds. By selecting appropriate substituents, one can control reaction kinetics to improve yields, reduce reaction times, and design more efficient synthetic pathways.
References
-
Koh, H. J., Han, K. L., Lee, H. W., & Lee, I. (2000). Kinetics and Mechanism of the Pyridinolysis of Phenacyl Bromides in Acetonitrile. The Journal of Organic Chemistry, 65(15), 4706–4711. [Link]
-
Panigrahi, G. P., & Sinha, T. K. (1985). Kinetics of the reactions of phenacyl bromide and of para-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Journal of the Chemical Society, Perkin Transactions 2, (2), 17-20. [Link]
-
Gohar, G., Khattab, S., Farahat, O. O. M., & Khalil, H. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 25(1), 43-50. [Link]
-
Panigrahi, G. P., & Sinha, T. K. (1985). Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Journal of the Chemical Society, Perkin Transactions 2, 17-20. [Link]
-
Mishra, P., & Panigrahi, G. P. (1979). Kinetics of Oxidation of Phenacyl Bromide & p-Bromophenacyl Bromide by Vanadium(V) in Sulphuric & Perchloric Acid Media. Indian Journal of Chemistry, Section A, 17A, 444-446. [Link]
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596. [Link]
-
Lee, I., & Kim, S. C. (1975). Kinetics and Mechanism for Reactions of Substituted Phenacyl Bromides with Quinoline. Journal of the Korean Chemical Society, 19(2), 94-99. [Link]
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Semantic Scholar. [Link]
-
Ananthakrishna Nadar, P., & Gnanasekaran, C. (1978). Kinetics of the reaction of phenacyl bromide with substituted 2-phenylthiazolidines. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 16B(10), 906-908. [Link]
-
Chapman, N. B., & Shorter, J. (1974). The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. Journal of the Chemical Society, Perkin Transactions 2, (1), 30-35. [Link]
-
Schroeder, G., Gierczyk, B., Lęska, B., & Jarczewski, A. (2006). The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. Journal of Physical Organic Chemistry, 19(10-11), 719-726. [Link]
-
Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Vedantu. [Link]
-
Wikipedia. (2023, December 28). Hammett equation. Wikipedia. [Link]
-
Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Nallu, M. (2002). A Study on the Reaction between Phenacyl Bromide and Triethylamine in Presence of Substituted Phenols. Asian Journal of Chemistry, 14(1), 471-474. [Link]
-
Dabir, S. S. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University. [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]
-
LibreTexts Chemistry. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Oreate AI. (2025, December 29). Decoding Nucleophilic Substitution: SN1 vs. SN2 Reactions. Oreate AI Blog. [Link]
-
Reddit. (2020, November 7). SN2 & SN1 reaction. r/OrganicChemistry. [Link]
-
LibreTexts Chemistry. (2021, June 24). 4.8: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. [Link]
-
Shorter, J. (1973). The Hammett σρ relationship. In Correlation Analysis in Organic Chemistry (pp. 1-19). Cambridge University Press. [Link]
-
acr92651. (2012, September 15). Spectrophotometric Determination of a Reaction Rate [Video]. YouTube. [Link]
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- 11. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
